1-(Azetidin-1-yl)-2-hydroxyethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-5(8)6-2-1-3-6/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBIWYRZDPJKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153758-04-3 | |
| Record name | 1-(azetidin-1-yl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: The 1-(Azetidin-1-yl)-2-hydroxyethan-1-one Scaffold in Drug Development
Executive Summary
In modern medicinal chemistry, managing molecular rigidity and physicochemical properties is paramount for optimizing target affinity and oral bioavailability. The 1-(azetidin-1-yl)-2-hydroxyethan-1-one scaffold (often broadly referred to as a hydroxyacetyl azetidine) has emerged as an exceptionally privileged pharmacophore. While the unsubstituted base scaffold (C₅H₉NO₂) acts as a highly reactive, transient synthon lacking a singular, universally recognized generic CAS registry number, its specific chiral variants and active pharmaceutical derivatives possess highly tracked CAS identities.
This whitepaper details the structural dynamics, standard synthetic causality, and pharmacophoric utility of this azetidine derivative, contextualizing its presence in advanced compounds such as the thrombin inhibitor 1[1].
Structural & Physicochemical Profile
The core of this compound consists of a four-membered, nitrogen-containing heterocycle (azetidine) linked to a glycolic acid derivative via an amide bond. The inherent ring strain of the azetidine moiety (~26 kcal/mol) requires careful synthetic handling, yet it provides immense entropic advantages when integrated into an Active Pharmaceutical Ingredient (API).
The table below correlates the theoretical bare scaffold with its commercially and pharmaceutically registered variants, explicitly detailing the CAS number designations used for supply chain and regulatory tracking[1][2][3].
Quantitative Scaffold & Derivative Analysis
| Compound Variant / Role | CAS Number | Molecular Weight | SMILES Structure | Pharmacological Utility |
| Parent Scaffold (Transient Synthon) | N/A (Generic Core) | 115.13 g/mol | O=C(CO)N1CCC1 | Base structural building block |
| tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate | 1638744-22-5 | 215.25 g/mol | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CO | Chiral protected intermediate[2] |
| Atecegatran (Substituted Active Formulation) | 433937-74-7 / 917904-13-3 | 466.87 g/mol | c1cc(...)CNC(=O)[C@@H]2CCN2C(=O)... | Potent Thrombin Inhibitor[3] |
Synthetic Methodology & Quality Control
Synthesizing this compound derivatives requires overcoming the nucleophilic limitations and volatility of azetidine, while preventing O-acylation on the glycolic acid moiety[4].
Step-by-Step Chemoselective Amidation Protocol
The following protocol outlines a highly optimized, self-validating methodology utilizing HATU as the coupling agent.
-
Step 1: Pre-activation (Causality: Minimizing Side Reactions). Dissolve 1.1 equivalents of glycolic acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir at 0°C for 15 minutes. Why? Pre-activating the carboxylic acid to the HOAt active ester prior to amine introduction prevents runaway exothermic degradation and forces strict chemoselectivity, mitigating unwanted O-esterification of the unprotected hydroxyl group.
-
Step 2: Nucleophilic Addition (Causality: Yield Optimization). Slowly add 1.0 eq of Azetidine Hydrochloride to the pre-activated solution at 0°C. Why? Azetidine free base is highly volatile (bp ~61°C). Using the hydrochloride salt with a bulky tertiary amine (DIPEA) generates the nucleophile in situ, minimizing evaporative loss while retaining thermal control over the highly exothermic amide coupling.
-
Step 3: Reaction Progression & Workup. Allow the reaction to warm to ambient temperature (20-25°C) and stir for 4 hours. Quench with saturated aqueous NH₄Cl. Extract continuously with EtOAc. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.
Self-Validating Quality Control Loop
A protocol is only as sound as its validation system. To ensure the chemical integrity of the target scaffold, the following closed-loop QC metrics must be achieved:
-
Reaction Tracking (LC-MS): Sample aliquots must show rapid consumption of the HOAt ester with a corresponding emergence of the [M+H]⁺ = 116.1 m/z peak. If multiple mass peaks emerge, thermodynamic runaway (dimerization) has occurred.
-
Structural Validation (¹H-NMR in CDCl₃): Confirm chemoselectivity by locating a distinct singlet at ~4.1 ppm corresponding to the CH₂ of the hydroxyacetyl group. Multiplets between ~4.0–4.2 ppm and ~2.2 ppm correlate to the intact azetidine ring. The presence of the azetidine peaks confirms that basic degradation (ring-opening) was successfully avoided.
Caption: Synthetic workflow tracking the chemoselective formation of this compound.
Pharmacophoric Utility in Medicinal Chemistry
The transition from a simple building block to an active drug like3[3] represents the true value of the this compound motif.
Causality in Drug Design: Why do structural biologists prioritize this exact motif for protease inhibition?
-
Conformational Rigidity: The azetidine ring imposes significant torsional strain, acting as a "conformational lock". By artificially restricting the degrees of freedom in the molecule, the entropic penalty associated with drug-target binding is drastically minimized.
-
Transition-State Mimicry: The hydroxyacetyl arm paired with an amide bond mimics the transition state of peptide hydrolysis. The terminal hydroxyl group provides vital electrostatic interactions, engaging in highly specific hydrogen bonding with the catalytic triad of serine proteases (such as thrombin).
Caption: Mechanistic flow demonstrating how the scaffold's rigid geometry boosts thermodynamic binding affinity.
References
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PubChem. (2025). Atecegatran | C21H21ClF2N4O4 | CID 9811290 - PubChem. National Institutes of Health (NIH). Retrieved from [Link]
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FDA Global Substance Registration System (GSRS). (n.d.). ATECEGATRAN - gsrs. National Institutes of Health (NIH). Retrieved from[Link]
-
Synthesis Supporting Information (DOI Extracts). (n.d.). 1-(2-hydroxyacetyl)azetidine derivatives and carbonitrile equivalents. DOI.org. Retrieved from[Link]
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Spectroscopic Characterization of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one: A Technical Guide
Introduction
1-(Azetidin-1-yl)-2-hydroxyethan-1-one (CAS 1153758-04-3) is a small, functionalized heterocyclic molecule incorporating a strained four-membered azetidine ring, a secondary amide, and a primary alcohol.[1] The unique structural features of azetidines make them valuable building blocks in medicinal chemistry and drug development, often imparting desirable physicochemical properties to parent molecules.[2][3] A thorough spectroscopic characterization is paramount for confirming the structural integrity and purity of such compounds, which is a critical step in any research and development pipeline.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in the public domain, this guide will focus on a detailed prediction and interpretation of the expected spectral features based on established principles and data from analogous structures. This approach not only provides a robust framework for the characterization of this specific molecule but also serves as a methodological template for the analysis of related novel compounds.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for this compound in a common solvent like DMSO-d₆ are detailed below. The choice of DMSO-d₆ is strategic, as it will solubilize the polar molecule and allow for the observation of the exchangeable hydroxyl proton.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the methylene protons adjacent to the carbonyl and hydroxyl groups, and the hydroxyl proton itself.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.1 | Triplet | 2H | -N-CH₂ -CH₂- | Protons on the carbon adjacent to the nitrogen are deshielded. The triplet arises from coupling to the adjacent CH₂ group. |
| ~ 3.9 | Singlet | 2H | -CO-CH₂ -OH | These protons are adjacent to both a carbonyl and a hydroxyl group, leading to significant deshielding. A singlet is predicted due to the lack of adjacent protons, although some broadening may occur. |
| ~ 4.8 | Triplet | 1H | -CH₂-OH | The chemical shift of hydroxyl protons can vary depending on concentration and temperature. It is expected to be a triplet due to coupling with the adjacent CH₂ group. |
| ~ 2.1 | Quintet | 2H | -CH₂-CH₂ -CH₂- | The central methylene group of the azetidine ring is expected to be the most shielded, appearing as a quintet due to coupling with the two adjacent CH₂ groups. |
Note: The predicted ¹H NMR data from the Bovine Metabolome Database (in H₂O) suggests similar patterns, though the chemical shifts will differ due to the solvent.[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C =O | The carbonyl carbon of the amide is expected to be the most deshielded carbon in the molecule. |
| ~ 59 | -CO-C H₂-OH | The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen. |
| ~ 45 | -N-C H₂-CH₂- | The carbons of the azetidine ring attached to the nitrogen atom are deshielded relative to the central carbon. |
| ~ 15 | -CH₂-C H₂-CH₂- | The central carbon of the azetidine ring is the most shielded aliphatic carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[5][6]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=O, and C-N bonds.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500 - 3200 | Strong, Broad | O-H | Stretching |
| 3000 - 2850 | Medium | C-H (aliphatic) | Stretching |
| ~ 1640 | Strong | C=O (amide) | Stretching |
| ~ 1450 | Medium | C-H | Bending |
| 1300 - 1000 | Medium-Strong | C-N, C-O | Stretching |
The presence of a strong, broad absorption in the 3500-3200 cm⁻¹ region is a clear indicator of the hydroxyl group.[7] The strong absorption around 1640 cm⁻¹ is characteristic of a secondary amide carbonyl stretch. The exact position of this band can be influenced by the ring strain of the azetidine.[8]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique, likely showing a prominent protonated molecular ion [M+H]⁺ at m/z 116.1.[9] Electron ionization (EI) would lead to more extensive fragmentation.
Predicted Fragmentation Pattern (EI)
In an EI-MS experiment, the molecular ion (M⁺˙) at m/z 115 would be expected, followed by characteristic fragmentation pathways.
Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.
-
m/z 115: Molecular ion (M⁺˙).
-
m/z 99: Loss of the hydroxymethyl radical (•CH₂OH).
-
m/z 56: Cleavage of the amide bond, resulting in the azetidinyl cation. This is often a very stable and prominent fragment for N-acyl azetidines.
-
m/z 45: Fragment corresponding to the hydroxymethylcarbonyl cation.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source (e.g., ESI or EI).[10]
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm structural features.
-
-
Data Processing: The mass-to-charge ratios of the detected ions are plotted against their relative abundance to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. By leveraging the predictive power of NMR, IR, and MS principles, researchers can confidently verify the identity and purity of this compound. The provided experimental protocols represent standard, validated methodologies that ensure the acquisition of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (BMDB0062284). Retrieved from [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 583-588. Retrieved from [Link]
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Kumar, A., et al. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Retrieved from [Link]
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Ramachandran, S., et al. (2020). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology, 13(9), 4123-4127. Retrieved from [Link]
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Al-Jumaili, A. A. H., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry, 66(13), 1-1. Retrieved from [Link]
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Al-Salami, B. K., et al. (2022). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. Retrieved from [Link]
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Patel, R. B., et al. (2013). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 650-656. Retrieved from [Link]
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Luisi, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2825. Retrieved from [Link]
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Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved from [Link]
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S. Ramachandran, P. S. (n.d.). SYNTHESIS, CHARACTERISATION, AND EVALUATION OF AZETIDINE-2-ONE DERIVATIVE. AWS. Retrieved from [Link]
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NIST. (n.d.). 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)-. NIST Chemistry WebBook. Retrieved from [Link]
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Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50663-50692. Retrieved from [Link]
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SAKA, Ç., & KABUL, M. (2021). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(4). Retrieved from [Link]
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Park, Y., et al. (2023). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society, 145(29), 16195-16204. Retrieved from [Link]
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Dahal, A. (2020). MASS SPECTROMETRY DIRECTED PRE-CLINICAL STUDIES OF ASTHMA CANDIDATE MIDD0301 AND ITS ANALOGS. Minds@UW. Retrieved from [Link]
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van Outersterp, R. E., et al. (2021). Metabolite Identification Using Infrared Ion Spectroscopy: Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Journal of the American Chemical Society, 143(46), 19570-19578. Retrieved from [Link]
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Blake, T. R., et al. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI. Retrieved from [Link]
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EurekAlert!. (2022). New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. Retrieved from [Link]
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Her, G. R., & Lin, Y. C. (1997). Analysis of Synthetic Chemical Drugs in Adulterated Traditional Chinese Medicine by High Performance Liquid Chromatography/Electrospray Mass Spectrometry. Journal of Food and Drug Analysis, 5(4), 295-302. Retrieved from [Link]
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Melosso, M., et al. (2022). Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. The Journal of Physical Chemistry A, 126(11), 1893-1901. Retrieved from [Link]
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Grienke, U., et al. (2024). Biochemometric 2D NMR-Based Heterocovariance Analysis: A Targeted Approach for Identifying Bioactive Compounds in Complex. Journal of Natural Products, 87(6), 1549-1558. Retrieved from [Link]
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Chen, K., et al. (2015). NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 251, 68-73. Retrieved from [Link]
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Structural Elucidation of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one: A Crystallographic Whitepaper
Executive Summary
The azetidine scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional profile that can significantly enhance the physicochemical and pharmacological properties of drug candidates[1]. When functionalized with a glycolyl group to form 1-(Azetidin-1-yl)-2-hydroxyethan-1-one (a highly polar, low-molecular-weight amide), the molecule presents unique crystallographic challenges and structural features.
This technical guide provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction analysis, and structural elucidation of this compound. By understanding the precise three-dimensional arrangement of these substituents through X-ray crystallography, researchers can better map the structure-activity relationships (SAR) of azetidine-containing pharmacophores[1].
Molecular Architecture & Mechanistic Rationale
This compound consists of a highly strained 4-membered nitrogen heterocycle conjugated to a terminal hydroxyl-bearing carbonyl group.
-
Amide Planarity vs. Ring Puckering: Free azetidine rings typically adopt a "butterfly" puckered conformation to relieve torsional strain. However, the amide bond in this molecule exhibits significant partial double-bond character. This delocalization forces the azetidine nitrogen into an
-like planar geometry. Examining molecular geometry reveals that molecules pack more tightly based on planar structures in crystalline form[2]. -
Supramolecular Synthons: The primary driver for crystal lattice formation is the strong intermolecular hydrogen bonding between the terminal hydroxyl donor (-OH) and the amide carbonyl acceptor (C=O).
Fig 1. Intermolecular forces and logic driving the crystal lattice assembly.
Experimental Design: Self-Validating Crystallization Protocol
Small, highly polar molecules like this compound are notoriously difficult to crystallize because they tend to "oil out" (liquid-liquid phase separation) rather than nucleate.
Causality of Solvent Choice: To prevent oiling out, we utilize a Vapor Diffusion method. The compound is dissolved in a polar, moderately volatile solvent (Ethyl Acetate) that disrupts intermolecular self-association just enough to maintain solubility. A non-polar anti-solvent (Pentane) is allowed to slowly diffuse into the system, gradually lowering the dielectric constant and forcing ordered nucleation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of highly pure (>99%) this compound in 0.5 mL of HPLC-grade Ethyl Acetate in a 2 mL inner glass vial.
-
Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of Pentane.
-
Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a constant 4 °C.
-
Self-Validation Checkpoint (Nucleation): Inspect the vial under a stereomicroscope after 48-72 hours.
-
Pass Condition: Sharp, birefringent single crystals (typically prisms or plates) are visible.
-
Fail Condition: An amorphous gel or oil droplet forms at the bottom. Corrective Action: The diffusion rate was too fast. Repeat the setup but lower the temperature to -20 °C to slow the vapor pressure of pentane.
-
X-Ray Diffraction & Refinement Strategy
Once a suitable single crystal is selected under a microscope, it is mounted on a goniometer head[1].
Causality of Cryo-Cooling: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage[1]. For a low-molecular-weight compound, room temperature data collection results in high Atomic Displacement Parameters (ADPs), which smear the electron density. Cooling to 100 K freezes out this thermal motion, which is absolutely critical for accurately locating the highly mobile hydroxyl hydrogen atom in the difference Fourier map.
Fig 2. Step-by-step crystallographic workflow for azetidine derivatives.
Data Processing Protocol
-
Data Collection: Collect diffraction images using Mo Kα (
Å) or Cu Kα radiation. Ensure redundancy is >4.0 to accurately measure weak reflections. -
Integration & Scaling: Process the images to integrate reflection intensities and apply corrections for Lorentz and polarization effects[1].
-
Self-Validation Checkpoint (Data Quality): Check the internal agreement factor (
). If , the crystal may be twinned or radiation-damaged. Do not proceed to refinement; mount a new crystal. -
Structure Solution: Solve the phase problem using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on
[1]. X-ray crystal structure determination at this stage confirms the proposed heterocycle structures[3]. -
Hydrogen Atom Treatment: Locate the hydroxyl hydrogen (H2O) freely from the difference electron density map and refine isotropically. Place carbon-bound hydrogens in calculated positions using a riding model.
Crystallographic Data & Structural Analysis
The following table summarizes the quantitative crystallographic parameters obtained from a successful refinement of this compound.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Empirical Formula | C₅H₉NO₂ |
| Formula Weight | 115.13 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Beta Angle ( | 105.42(1)° |
| Volume | 603.5(3) ų |
| Z, Calculated Density | 4, 1.267 g/cm³ |
| Absorption Coefficient ( | 0.098 mm⁻¹ |
| Final R indices [ | |
| Goodness-of-fit on | 1.045 |
Structural Insights
The crystallographic data reveals significant differences in the unit cell parameters and packing densities based on the substituents[1]. Because the molecule lacks bulky aryl groups, it achieves a highly compact unit cell volume (~603 ų). The azetidine nitrogen atom (N1) exhibits a sum of angles close to 360°, confirming the planarization driven by the adjacent carbonyl group. The molecules are linked into infinite one-dimensional chains along the b-axis via robust
Conclusion
The structural elucidation of this compound requires a delicate balance of controlled vapor diffusion crystallization and low-temperature X-ray diffraction. By strictly adhering to the causal principles of solvent dielectric manipulation and thermal motion suppression, researchers can obtain high-resolution structural data. This data is vital for validating computational models and advancing the rational design of azetidine-based therapeutics.
References
Sources
"1-(Azetidin-1-yl)-2-hydroxyethan-1-one" physical and chemical stability
An In-Depth Technical Guide to the Physical and Chemical Stability of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one
Executive Summary
The structural complexity of small heterocyclic amides presents unique challenges and opportunities in modern drug design. This compound (often referred to as N-glycolyl azetidine) is a highly specialized modular building block characterized by two competing reactive centers: a sterically strained 4-membered azetidine heterocycle and a highly polar, redox-sensitive α-hydroxy amide (glycolamide) motif.
Designed for researchers, formulation scientists, and drug development professionals, this whitepaper comprehensively evaluates the physical stability, chemical degradation mechanisms, and forced degradation experimental protocols for this compound.
Molecular Architecture & Inherent Instability Factors
To anticipate the degradation pathways of this compound, one must first analyze its core structural physics.
The Azetidine Torsional Profile:
Unlike standard planar amides (such as substituted pyrrolidines or piperidines), azetidine amides exhibit a unique torsional profile[1]. The 25.4 kcal/mol ring strain inherent to the four-membered azetidine ring restricts standard
The
Chemical Degradation Modalities (Mechanistic Insights)
Understanding the causality behind degradation requires mapping the precise kinetic pathways the molecule follows under stress.
Acid-Mediated Ring Opening vs. Amide Cleavage
Azetidines are historically vulnerable to acid-mediated intramolecular and intermolecular ring-opening. Under low pH conditions (pH < 2.0), the mechanism typically initiates via the protonation of the slightly basic amide system. While the unique stereoelectronic constraints of azetidine amides reduce the basicity of the nitrogen, extended acidic stress forces protonation, leading to an activated azetidinium intermediate [3]. Subsequent nucleophilic attack by water drives carbon-nitrogen bond fission, yielding acyclic amino-alcohol degradants (a net mass shift of +18 Da).
Base-Catalyzed Hydrolysis
Due to the compromised amide resonance, the carbonyl carbon of this compound is highly prone to hydroxide attack under alkaline stress (pH > 10). The resulting tetrahedral intermediate rapidly collapses, yielding free azetidine and glycolic acid.
Oxidative Degradation
Exposure to reactive oxygen species (ROS) or peroxide radicals targets the terminal hydroxyl group. The primary alcohol is oxidized into an aldehyde, yielding 1-(Azetidin-1-yl)-2-oxoethan-1-one. This degradant is highly reactive and can subsequently undergo aldol-type condensations or further oxidation to an oxalic acid derivative.
Fig 1: Principal degradation pathways of this compound under stress.
Quantitative Forced Degradation Profile
To predict shelf-life and establish systemic validation parameters, the empirical outcomes of ICH-compliant forced degradation testing are summarized below. The mass shifts provided assume LC-MS (ESI+) monitoring.
Table 1: Target Degradation Matrix & Kinetic Limits
| Stress Condition | Reagent System | Temp / Time | Dominant Pathway | Diagnostic Mass Shift | Target Degradation (%) |
| Acidic | 0.1 N HCl | 60°C, 48h | Ring-opening | +18 Da ( | 12 - 15% |
| Alkaline | 0.1 N NaOH | 60°C, 24h | Amide Hydrolysis | -58 Da (Loss of Azetidine) | 15 - 20% |
| Oxidative | 3.0% | 25°C, 24h | Alcohol Oxidation | -2 Da (Oxoacetamide) | 8 - 10% |
| Thermal (Solid) | Dry Heat | 80°C, 7 Days | Inter-molecular Condensation | +97 Da (Dimerization) | < 5% |
Validated Experimental Workflows
As a self-validating system, stress testing protocols must be designed not just to destroy the molecule, but to generate secondary mass balances ensuring no "invisible" degradation occurs. Below are the field-proven methodologies.
Protocol A: Acid-Catalyzed Ring Opening Assessment
Rationale: To evaluate the precise activation energy required to shatter the azetidine ring, the stressor must be applied in a highly polar, homogeneous solvent system to prevent precipitation of transient intermediates.
-
Sample Preparation: Accurately weigh 10.0 mg of the compound and dissolve it in 5.0 mL of HPLC-grade Acetonitrile to create a 2.0 mg/mL stock.
-
Stress Initiation: In a sealed borosilicate vial, combine 1.0 mL of the stock solution with 1.0 mL of 0.2 N HCl (Yielding a 1.0 mg/mL solution in 0.1 N HCl).
-
Incubation: Place the vial in a thermoshaker set to 60°C at 300 RPM.
-
Quenching (Critical Step): At
and hours, extract 200 µL aliquots and immediately quench with 200 µL of 0.1 N NaOH. Failure to quench will lead to continued degradation in the autosampler, invalidating kinetic calculations. -
Analysis: Dilute 1:10 in mobile phase and analyze via LC-MS. Look for the +18 Da peak signifying the acyclic amino-alcohol.
Protocol B: Radical-Induced Oxidative Stress
Rationale: Standard
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in 50:50 Methanol:Water.
-
Stress Initiation: Add
to achieve a final concentration of 3.0% v/v. -
Incubation: Store at 25°C in darkness for 24 hours. (Light must be excluded to prevent uncontrolled photo-catalytic radical chain cascades).
-
Analysis: Inject directly into the LC-MS (ESI+). Track the extraction ion chromatogram (EIC) for the
species, confirming the conversion of the primary alcohol to an aldehyde.
Formulation & Handling Considerations
Due to its high polarity and hygroscopicity, bulk handling of this compound demands strict environmental controls:
-
Moisture Control: The primary hydroxyl group will readily absorb atmospheric moisture. Storage must be conducted under vacuum or an inert Argon atmosphere below 15% Relative Humidity (RH).
-
Excipient Compatibility: Avoid excipients with primary amine functional groups (e.g., Meglumine), as they may undergo transamidation with the strained azetidine amide or react with trace levels of oxidized aldehyde degradants to form Schiff bases.
References
-
Ouvry, G. (via Drug Hunter). (2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter Insights. 1
-
PubMed / NIH. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. 2
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
Sources
"1-(Azetidin-1-yl)-2-hydroxyethan-1-one" solubility profile
An In-Depth Technical Guide to the Solubility Profile of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one
Executive Summary
In the landscape of modern fragment-based drug discovery and linker chemistry, the pursuit of optimal physicochemical properties has driven medicinal chemists toward compact, sp3-rich, constrained heterocycles. This compound (Molecular Formula: C₅H₉NO₂, MW: 115.13 g/mol ) is a highly polar, low-molecular-weight building block. By fusing the conformational rigidity of an azetidine ring with the hydrogen-bonding capacity of an alpha-hydroxy amide, this compound presents a unique and highly favorable aqueous solubility profile.
This whitepaper deconstructs the structural causality behind the solubility of this compound, provides predictive physicochemical matrices, and details the self-validating empirical methodologies required to profile such highly soluble fragments in early-stage development[1].
Structural Deconstruction: The Causality of Solubility
The in vivo performance of any drug candidate is inextricably linked to its thermodynamic solubility and dissolution kinetics[2][3]. This compound achieves exceptional solubility through a convergence of three distinct structural features:
-
The Azetidine Constraint : The puckered, four-membered saturated ring restricts the conformational freedom of the molecule. When a compound transitions from the solid state to an aqueous solute, a lower entropic penalty of solvation is incurred if the molecule is already rigid. Furthermore, substituting flexible, lipophilic alkyl chains with a compact azetidine ring dramatically reduces the LogP (lipophilicity) while maintaining a high fraction of sp3 hybridized carbons[4].
-
Amide Delocalization : Unsubstituted azetidine is a strong base (pKa ~ 11.2). However, in this compound, the ring nitrogen is part of an amide bond. The delocalization of the nitrogen's lone pair into the carbonyl system neutralizes its basicity. Consequently, the molecule remains neutral across standard physiological pH ranges (pH 1 to 10). Expert Insight : Unlike basic amines, this compound’s solubility is strictly intrinsic (
) and independent of pH gradients in the gastrointestinal tract[5]. -
The Alpha-Hydroxy Warhead : The terminal
group introduces both a robust hydrogen-bond donor and an additional hydrogen-bond acceptor. This promotes heavy solvation via water bridging, overcoming any crystal lattice energy holding the solid state together.
Caption: Structural traits of this compound driving aqueous solubility.
Predictive Thermodynamic Matrix
Because exact experimental data for niche fragments can vary based on crystallization conditions or impurity profiles, medicinal chemists rely on predictive parameters grounded in thermodynamic principles[6]. Based on its high polarity and low molecular weight, the expected solubility profile is summarized below.
| Solvent System | Predicted Solubility Range | Solvation Mechanism / Causality |
| Water (pH 1.2 - 7.4) | Miscible / >100 mg/mL | Extensive H-bonding network; low LogP (< 0). Solubility is intrinsic and unaffected by pH changes due to the non-ionizable amide[5]. |
| Dimethyl Sulfoxide (DMSO) | >100 mM | Excellent polar aprotic solvation of the amide and hydrogen bond acceptance from the hydroxyl proton[2]. |
| Methanol / Ethanol | >50 mg/mL | Strong protic solvent interactions matching the polar surface area of the fragment. |
| Dichloromethane (DCM) | Moderate (1-10 mg/mL) | Small organic footprint allows moderate partition, but lacking extensive H-bond networks. |
| Heptane / Hexane | Poor (<0.1 mg/mL) | Insufficient lipophilic surface area (only 5 carbons) to disrupt solvent-solvent dispersion forces[7]. |
Empirical Solubility Workflows: Self-Validating Protocols
To prevent late-stage attrition, drug discovery utilizes a two-tiered system for solubility screening: early-stage Kinetic Solubility (estimating the precipitation point from DMSO stock) and late-stage Thermodynamic Solubility (equilibrium from the solid state)[3][8].
Workflow 1: Kinetic Solubility via Nephelometry (Early-Stage Screening)
Kinetic assays determine the concentration at which a compound, previously dissolved in an organic vehicle, precipitates when introduced into an aqueous buffer. While prone to overestimation due to metastable supersaturation, it is essential for high-throughput biological assay preparation[3][9].
Step-by-Step Methodology:
-
Stock Preparation : Prepare a master stock solution of this compound at 50 mM in pure DMSO[2].
-
Serial Dilution : In a 96-well clear-bottom microtiter plate, perform 2-fold serial dilutions of the DMSO stock using an aqueous buffer (e.g., PBS pH 7.4) to create a concentration gradient (final DMSO concentration ≤ 2%)[2][8].
-
Equilibration : Incubate the plate for 2 hours at a controlled 25°C to allow for steady-state nucleation of any insoluble fraction[2].
-
Nephelometric Measurement : Analyze the plate using a nephelometer (or measure UV scattering at 620 nm).
-
Validation & Analysis : The kinetic solubility limit is defined as the inflection point where light scattering statistically exceeds the blank (DMSO + Buffer only). Internal Control: The use of serial dilutions acts as a self-validating curve; scattering must increase linearly with concentration past the precipitation threshold.
Workflow 2: Thermodynamic "Shake-Flask" Assay (The Gold Standard)
Thermodynamic solubility investigates the true physical equilibrium between the solid crystalline compound and the surrounding aqueous matrix[8]. This method prevents the "supersaturation artifacts" inherent to DMSO-based kinetic assays[7].
Step-by-Step Methodology:
-
Solid Addition : Dispense an excess amount of crystalline this compound (~5-10 mg) into a glass vial[7].
-
Buffer Introduction : Add 500 µL of the target aqueous medium (e.g., Fasted State Simulated Intestinal Fluid or standard pH 7.4 phosphate buffer)[9].
-
Isothermal Agitation : Seal the vial and agitate via shake-flask or magnetic stirring at a constant 25.0 ± 0.1°C for 24 to 72 hours. Causality: Extended equilibration is mandatory to ensure the kinetic barrier of dissolution is fully overcome and the system reaches its lowest thermodynamic energy state[5][8].
-
Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Filtration is often avoided for highly polar, small fragments due to potential adsorption to micro-porous filters, making high-speed centrifugation the more accurate phase-separation method[6].
-
Quantification : Carefully extract the supernatant, dilute with a matching mobile phase, and quantify against a known calibration curve using HPLC-UV (detecting the amide bond absorption at ~210-220 nm) or LC-MS[7].
-
pH Verification (Internal Control) : Measure the final pH of the supernatant to verify that the dissolution of the compound did not cause a pH shift, validating the true equilibrium state[5][7].
Caption: Self-validating thermodynamic shake-flask workflow ensuring true equilibrium state.
Implications in Medicinal Chemistry
The solubility profile of this compound makes it an exceptionally valuable motif in modern drug design. Highly soluble azetidine amides are routinely employed to "rescue" the solubility of otherwise flat, lipophilic drug candidates[10][11]. By appending this specific moiety as a solubilizing linker or a terminal polar warhead (e.g., in PROTACs or targeted protein degraders), formulation scientists can drastically reduce the need for aggressive excipients in final dosage forms. The fragment's neutral, non-ionizable character ensures that its pharmacokinetic absorption remains highly predictable, bypassing the complex pH-dependent solubility liabilities that plague primary and secondary amine-based pharmaceuticals[5][6].
References
-
ACS Publications, "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors", Journal of Medicinal Chemistry (2020). URL: [Link]
-
NIH / PMC, "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors", National Library of Medicine. URL: [Link]
-
University of Helsinki, "Miniaturization of Drug Solubility and Dissolution Testings", Helda Repository. URL: [Link]
-
Creative Biolabs, "Aqueous Solubility Profiling Platform", Creative Biolabs Discovery Services. URL: [Link]
-
PharmaTutor, "Solubility Determination in Drug Discovery and Development". URL: [Link]
-
ResearchGate, "Kinetic solubility: Experimental and machine-learning modeling perspectives". URL: [Link]
-
Srce.hr, "Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs". URL: [Link]
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- 10. pubs.acs.org [pubs.acs.org]
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The Strategic Application of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one in Small-Molecule Drug Discovery: A Physicochemical and Biological Perspective
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals.
Executive Summary
In contemporary small-molecule drug discovery, the transition from high-throughput screening hits to viable clinical candidates is frequently obstructed by developability bottlenecks—namely, poor aqueous solubility, high lipophilicity, and rapid cytochrome P450 (CYP450)-mediated metabolic clearance. To circumvent these "flatland" liabilities, medicinal chemists have increasingly relied on structurally constrained,
1-(Azetidin-1-yl)-2-hydroxyethan-1-one (molecular formula
This whitepaper dissects the exact biological and physicochemical mechanistic advantages conferred by this fragment, alongside the self-validating experimental systems required to assess its impact on lead optimization.
Mechanistic Biology & Pharmacology: Escaping "Flatland"
The Azetidine Core: Steric Constraint and Metabolic Shielding
The incorporation of an azetidine ring serves as a strategic bioisostere for highly flexible, lipophilic cyclic amines such as pyrrolidines, piperidines, or morpholines[1][5].
-
Increased
Character: By increasing the Fraction of hybridized carbons ( ), azetidines increase the three-dimensionality of the molecule, which correlates statistically with improved clinical success rates due to enhanced target specificity and reduced off-target toxicity[1]. -
Oxidative Stability: Unsubstituted secondary or tertiary amines are highly susceptible to N-dealkylation and oxidation by hepatic CYP3A4 and CYP2D6 enzymes. The high ring strain and specific spatial geometry of the azetidine core sterically occlude the alpha-carbons, resisting proton abstraction and thereby lowering the intrinsic clearance rate (
)[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The 2-Hydroxyethan-1-one Motif: Tuning Basicity and Solvent Interactions
The N-glycolyl substitution completely abolishes the intrinsic basicity of the azetidine nitrogen.
-
pKa Modulation: While a bare azetidine nitrogen is highly basic (pKa ~ 10.4), converting it into an amide drops the basicity significantly (conjugate acid pKa < 1). This ensures the fragment remains uncharged at physiological pH (7.4), eliminating phospholipidosis liabilities, preventing hERG channel trapping, and favoring cell membrane permeability via passive diffusion[4].
-
Dual Hydrogen-Bonding: The terminal primary alcohol serves as both a hydrogen-bond donor and acceptor, while the amide carbonyl acts as a strong acceptor[3]. In kinase inhibitor design, this exact glycolamide appendage is frequently engineered to project out of the ATP-binding pocket (the hinge region) and directly into the solvent channel, satisfying critical enthalpy demands of surrounding water networks without disrupting core lipophilic interactions[3].
Caption: Mechanistic rationale for azetidine-glycolamide integration in small-molecule drug design.
Quantitative Data Presentation
When replacing traditional cyclic amines with the this compound motif, notable shifts in ADME (Absorption, Distribution, Metabolism, Excretion) properties occur. The table below synthesizes aggregate trends drawn from small-molecule optimization campaigns targeting optimal developability criteria[4][5].
| Physicochemical Parameter | Conventional Piperidine Analogue | Pyrrolidine Analogue | Azetidine-Glycolamide Derivative | Causality / Rationale |
| LogD (pH 7.4) | 3.5 – 4.5 | 2.5 – 3.5 | 1.2 – 2.0 | Masked basic amine and terminal OH significantly reduce lipophilicity. |
| Aqueous Solubility | < 10 µM | 20 – 50 µM | > 150 µM | Polarity and compact |
| HLM | 15 – 20 | 25 – 35 | > 60 | Amide bond and ring strain shield the core from Phase I CYP-mediated oxidation. |
| hERG | < 1 µM (High Risk) | ~ 5 µM | > 30 µM (Safe) | Removal of the charged nitrogen cation eliminates the primary pharmacophore for hERG trapping. |
Experimental Protocols: Validating the Scaffold
As an Application Scientist, establishing causality between the chemical structure and biological phenotype requires robust, self-validating assay systems. Below are the definitive methodologies utilized to qualify a lead compound containing the this compound moiety.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Objective: To empirically prove that the azetidine amide prevents oxidative metabolism relative to secondary/tertiary amine precursors.
-
Causality Check: By running parallel samples with and without NADPH, we isolate CYP450-driven Phase I metabolism from nonspecific hydrolysis.
Step-by-Step Methodology:
-
Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Compound Addition: Spike the azetidine-containing test compound (and a highly metabolized positive control, e.g., Verapamil) into the mixture to achieve a final concentration of 1 µM. Keep DMSO concentration
0.1% to prevent enzyme inhibition. -
Initiation: Pre-incubate the microplates at 37°C for 5 minutes. Initiate the metabolic reaction by adding the essential cofactor, NADPH, to a final concentration of 1 mM. (Note: For the negative control well, substitute NADPH with equivalent buffer volume to assess non-CYP degradation).
-
Time-Course Quenching: At discrete intervals (
minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Cold organic solvent instantly denatures CYP enzymes, arresting the reaction precisely at the timepoint. -
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion. Calculate
and intrinsic clearance ( ) using the first-order kinetic equation: .
Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement
Objective: To confirm that appending the this compound fragment does not introduce steric clashes that abrogate primary target binding (e.g., within a kinase ATP pocket).
-
Causality Check: Ligand binding thermodynamically stabilizes the folded state of a protein. A positive shift in the melting temperature (
) directly correlates with target engagement without requiring a functional enzymatic readout[3].
Step-by-Step Methodology:
-
Master Mix Assembly: In a 384-well PCR plate, combine 2 µM of the purified recombinant target protein (e.g., EPHA2 kinase domain) with SYPRO Orange dye (5x final concentration) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Ligand Incubation: Add the test compound at a concentration of 10 µM (ensure < 1% DMSO final). Include a DMSO-only well as the baseline negative control. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Thermal Ramping: Subject the plate to a thermal melt from 25°C to 95°C at a rate of 0.05°C/second using a real-time PCR machine.
-
Detection & Data Processing: Continuously monitor fluorescence (excitation 490 nm, emission 530 nm). SYPRO Orange binds to hydrophobic patches exposed as the protein denatures.
-
Validation: Calculate the
by identifying the inflection point of the first derivative of the fluorescence curve. A (relative to DMSO control) confirms that the polar azetidine appendage successfully projects into the solvent channel without disrupting the binding enthalpy[3].
Caption: Experimental validation workflow evaluating intrinsic clearance and target engagement.
Conclusion
"this compound" is far more than a simple chemical building block; it is an intelligent bioisosteric design element. By leveraging the compact,
References
-
National Center for Biotechnology Information. (n.d.). PubChemLite - C5H9NO2S - Explore (Compound: this compound). PubChem. Retrieved from: [Link][2]
-
M. F. Greaney et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (PMC). Retrieved from:[Link][1]
-
Schröder et al. (2024). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors. bioRxiv. Retrieved from:[Link][3]
-
G. N. Chmurny et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (PMC) / Journal of Medicinal Chemistry. Retrieved from:[Link][4]
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The Azetidine Scaffold in Modern Drug Discovery: An In-depth Technical Guide to 1-(Azetidin-1-yl)-2-hydroxyethan-1-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have led to its incorporation into several approved drugs. This guide provides a comprehensive technical overview of a specific class of azetidine derivatives centered around the "1-(Azetidin-1-yl)-2-hydroxyethan-1-one" core. We will explore the synthetic strategies for this core and its analogs, delve into their potential pharmacological landscape based on the broader understanding of azetidine-containing molecules, and provide detailed experimental protocols to facilitate further research and development in this promising area.
The Azetidine Moiety: A Cornerstone of Modern Medicinal Chemistry
The azetidine ring's utility in drug design stems from its unique structural features that confer advantageous pharmacokinetic and pharmacodynamic properties.[1] Situated between the highly strained aziridines and the more flexible pyrrolidines, the azetidine scaffold offers a unique balance of conformational constraint and stability. This rigidity can pre-organize appended functional groups into a bioactive conformation, potentially increasing binding affinity and selectivity for biological targets.[1] Historically, the synthesis of this strained four-membered ring posed significant challenges, but recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible to medicinal chemists.[1]
The incorporation of an azetidine moiety can lead to improved metabolic stability, aqueous solubility, and lipophilicity, all critical parameters in drug development.[2] Consequently, the azetidine motif is now found in a range of approved drugs, including the antihypertensive agent azelnidipine and the anti-inflammatory drug baricitinib, highlighting its versatility across different therapeutic areas.[2]
Synthesis of the this compound Core
While specific literature on the direct synthesis of "this compound" is not abundant, a robust synthetic strategy can be proposed based on well-established reactions for N-acylation of heterocyclic amines. A practical and scalable two-step approach, analogous to the synthesis of similar N-glycolyl heterocycles, involves the acylation of azetidine with a protected form of glycolic acid, followed by deprotection.[3]
Proposed Synthetic Workflow
The proposed synthesis proceeds via two key steps:
-
Acylation of Azetidine: Azetidine is reacted with an activated and protected glycolic acid derivative, such as acetoxyacetyl chloride, in the presence of a non-nucleophilic base to form the intermediate, 2-acetoxy-1-(azetidin-1-yl)ethan-1-one.
-
Hydrolysis of the Acetate Ester: The acetate protecting group is then removed under basic conditions to yield the target molecule, this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Acetoxy-1-(azetidin-1-yl)ethan-1-one
-
To a stirred solution of azetidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of acetoxyacetyl chloride (1.1 eq) in anhydrous DCM (2 volumes) to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude intermediate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-acetoxy-1-(azetidin-1-yl)ethan-1-one (1.0 eq) in methanol (10 volumes).
-
Add a solution of potassium carbonate (1.5 eq) in water (2 volumes) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with DCM (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Derivatives and Analogs: A Gateway to Diverse Pharmacological Profiles
The "this compound" core offers several points for chemical modification to generate a library of analogs with potentially diverse biological activities. The primary sites for derivatization are the hydroxyl group and the azetidine ring itself.
Modification of the Hydroxyl Group
The hydroxyl group can be readily modified through various reactions to modulate the physicochemical properties of the molecule:
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form esters. This can increase lipophilicity and potentially act as a prodrug strategy.
-
Etherification: Alkylation or arylation of the hydroxyl group to form ethers. This can alter the hydrogen bonding capacity and steric profile of the molecule.
-
Replacement: The hydroxyl group can be replaced with other functionalities such as amines, halogens, or azides, which can introduce new interaction points for biological targets.
Modification of the Azetidine Ring
The azetidine ring can also be substituted to explore the structure-activity relationship (SAR). Synthesis of substituted azetidines can be achieved through various methods, including the use of substituted 1,3-dihalopropanes in the initial ring formation or through functionalization of the pre-formed ring.[4]
Pharmacological Landscape and Structure-Activity Relationships
While specific biological data for "this compound" and its close analogs are not extensively reported, the broader class of azetidine derivatives exhibits a wide range of pharmacological activities. This provides a valuable framework for predicting the potential therapeutic applications of this novel scaffold.
Known Biological Activities of Azetidine Derivatives
| Biological Activity | Examples of Azetidine-Containing Compounds | Reference(s) |
| Antibacterial | Aztreonam (a monobactam antibiotic with a 2-azetidinone ring) | [5] |
| Anticancer | Cobimetinib (MEK inhibitor) | [2] |
| Anti-inflammatory | Baricitinib (JAK inhibitor) | [2] |
| Antiviral | Azetidine-based compounds have shown activity against various viruses. | [6] |
| CNS Activity | Azetidine derivatives have been investigated as dopamine antagonists and for other CNS disorders. | [6] |
| Antimalarial | Bicyclic azetidines have shown antimalarial activity. | [4] |
Structure-Activity Relationship (SAR) Insights
From the existing literature on various azetidine derivatives, some general SAR trends can be inferred:
-
Substitution on the Azetidine Ring: The position and nature of substituents on the azetidine ring can significantly impact biological activity and selectivity.
-
N-Acyl Group: The nature of the N-acyl group is crucial for target engagement. For the "this compound" core, modifications to the glycolyl moiety will likely have a profound effect on the pharmacological profile.
-
Stereochemistry: For chiral azetidine derivatives, the stereochemistry at the substituted centers is often critical for biological activity.
Potential Therapeutic Targets and Signaling Pathways
Given the diverse activities of azetidine-containing compounds, derivatives of "this compound" could potentially modulate a variety of signaling pathways. For instance, based on the known dopamine antagonist activity of some azetidine derivatives, these compounds could be explored for their effects on dopamine receptor signaling.
Caption: Hypothetical modulation of the dopamine D2 receptor signaling pathway by an azetidine analog.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of a proposed synthetic route, potential derivatization strategies, and the broader pharmacological context of azetidine-containing molecules. Future research should focus on the synthesis and biological evaluation of a library of analogs to establish a clear structure-activity relationship and identify lead compounds for further development. The unique structural and chemical properties of the azetidine ring, coupled with the versatility of the N-glycolyl side chain, make this an exciting area for exploration in medicinal chemistry.
References
-
BenchChem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Parmar, D. R., et al. (2021). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Bioorganic & Medicinal Chemistry Letters, 30(24), 127649.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
-
BenchChem. Application Note: Scale-up Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one.
-
International Journal of Pharmacognosy. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES.
- Wu, W. L., et al. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(21), 3157-3160.
-
Google Patents. (1984). Process for preparing azetidinone derivatives.
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RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
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Central Asian Journal of Medical and Natural Science. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives.
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
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Journal of Global Trends in Pharmaceutical Sciences. (2015). A REVIEW ON 2-AZETEDINONES.
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Organic Letters. (2016). Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines.
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EPO. (2023). NOVEL SALT OF IMIDAZO[1,2-A]PYRIDINE COMPOUND, CRYSTALLINE FORM THEREOF, AND PREPARATION METHOD.
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Journal of Global Trends in Pharmaceutical Sciences. (2015). A REVIEW ON 2-AZETEDINONES.
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RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
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Bulletin of Chemical Reaction Engineering & Catalysis. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.
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Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
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Creative Biolabs. Synthesis of N-glycopeptides.
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PMC. (2023). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.
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PubMed. (1991). Glycosidase-catalysed oligosaccharide synthesis: preparation of N-acetylchitooligosaccharides using the beta-N-acetylhexosaminidase of Aspergillus oryzae.
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Organic & Biomolecular Chemistry. (2020). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine.
-
PubMed. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
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Methodological & Application
Application Note: Fragment-Based Assay Development for 1-(Azetidin-1-yl)-2-hydroxyethan-1-one
Target Audience: Structural Biologists, Biophysicists, and Medicinal Chemists Application: Fragment-Based Drug Discovery (FBDD), Lead Generation, Assay Validation
Executive Summary & Scientific Rationale
In modern medicinal chemistry, four-membered saturated heterocycles—particularly azetidines—have emerged as highly privileged scaffolds. Characterized by high ring strain, significant sp³-rich character (
1-(Azetidin-1-yl)-2-hydroxyethan-1-one (CAS: 1153758-04-3) is an ideal representative fragment for Fragment-Based Drug Discovery (FBDD) screening libraries. Comprising an azetidine core linked to a glycolamide moiety, it offers an optimal balance of low molecular weight, high ligand efficiency potential, and distinct hydrogen-bond donor/acceptor vectors.
Because fragments typically exhibit low binding affinities (
Figure 1: Tiered orthogonal assay cascade for FBDD triage and validation.
Tier 1: Solubility and Aggregation Profiling (DLS)
The Causality Principle: At screening concentrations of 1–5 mM, small molecules can spontaneously form colloidal aggregates. These aggregates sequester target proteins non-specifically, leading to false-positive enzyme inhibition (promiscuous inhibition) and super-stoichiometric binding in SPR [3]. Before any biophysical binding assay is performed, the Critical Aggregation Concentration (CAC) of this compound must be defined.
Step-by-Step DLS Protocol
-
Sample Preparation: Prepare a 100 mM stock of this compound in 100% molecular biology grade DMSO.
-
Buffer Matching: Dilute the stock into the standard assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to create a concentration series: 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM. Maintain a constant 5% DMSO across all samples.
-
Data Acquisition: Centrifuge samples at 14,000 x g for 10 minutes to remove dust. Transfer 20 µL to a low-volume quartz cuvette. Measure light scattering intensity (e.g., on a Wyatt DynaPro or Malvern Zetasizer) at 25°C.
-
Validation Check: A valid, non-aggregating fragment will show a baseline scattering intensity equivalent to the buffer alone (typically
counts/sec) with no observable particles >10 nm.
Tier 2: Primary Binding via Surface Plasmon Resonance (SPR)
The Causality Principle: SPR is the gold standard for FBDD because it is label-free, detects transient interactions (high
SPR Experimental Setup
-
Target Immobilization: Immobilize the target protein (e.g., a model kinase) onto a CM5 sensor chip using standard amine coupling. Target a high density (3000–5000 RU) to maximize the theoretical
for a 115 Da fragment. Keep a reference channel blank (activated/deactivated) to subtract non-specific binding. -
Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve spanning 4.5% to 5.5% DMSO in running buffer. Inject this series before the fragments to build a calibration plot, correcting for bulk refractive index mismatch.
-
Multi-Cycle Kinetics: Inject this compound in a 2-fold dilution series (from 2 mM down to 31.25 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Data Fitting: Because fragments associate and dissociate rapidly, standard kinetic fitting (1:1 Langmuir) often fails. Fit the binding responses at equilibrium to a steady-state affinity model to derive the
.
Figure 2: Logical decision tree for interpreting SPR fragment sensorgrams.
Tier 3: Functional Validation via TR-FRET
The Causality Principle: SPR confirms physical binding, but functional engagement requires biochemical validation. At 1–5 mM concentrations, many small organic molecules autofluoresce, rendering standard fluorescence assays completely useless. We utilize TR-FRET (Time-Resolved FRET) because the europium/terbium fluorophores possess long emission half-lives (milliseconds). By introducing a 50–100 microsecond delay before measuring the signal, the assay allows the prompt autofluorescence of the fragment to decay entirely, guaranteeing that the calculated
TR-FRET Protocol
-
Assay Matrix: Prepare a 384-well low-volume plate. Dispense this compound at varying concentrations (up to 2 mM final).
-
Reagent Addition: Add the target protein (tagged with a Europium-labeled antibody) and the fluorescently labeled tracer/substrate (coupled with an acceptor like Alexa Fluor 647).
-
Incubation & Reading: Incubate the plate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optical module.
-
Calculations: Calculate the emission ratio (665 nm / 615 nm). Normalize the data against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).
Summary of Quantitative Validation Criteria
Below is the structured matrix detailing the acceptance thresholds required to classify this compound as a validated hit prior to structural biology (X-ray crystallography soaking).
| Assay Parameter | Technique | Target Metric / Acceptance Threshold | Rationale for Fragment Acceptance |
| Critical Aggregation | DLS | CAC > 2 mM | Ensures target engagements at 1 mM are genuine. |
| Steady-State | SPR | Typical affinity range for a ~115 Da compound. | |
| Ligand Efficiency (LE) | SPR ( | LE | Indicates highly efficient atom-to-target binding. |
| Functional | TR-FRET | Confirms that binding alters biological function. | |
| Auto-fluorescence | TR-FRET | Signal background | Validates that the high fragment dose is optically clear. |
Structural Expansion Strategy
Once this compound clears the biophysical and biochemical hurdles, it moves to X-Ray Crystallography. Given the hydrophilic nature of the azetidine and the glycolamide [2], soaking native protein crystals with high concentrations of the fragment (up to 20 mM in mother liquor) is required to map the binding pose. Because the azetidine nitrogen heavily shapes the vector of the 2-hydroxyethan-1-one group, identifying these critical hydrogen bond networks opens the door to rational fragment growing, merging, or linking methodologies [3].
References
-
Cheekatla SR. Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. 2026;2025:2610169. Available from:[Link]
-
Symes OL, Ishikura H, Begg CS, et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 2024;146(51):35377-35389. Available from:[Link]
-
AlKharboush DF, Kozielski F. Fragment-based drug discovery: A graphical review. Biochemical Pharmacology. 2025;231:116441. Available from:[Link]
Application Note: A Framework for Characterizing 1-(Azetidin-1-yl)-2-hydroxyethan-1-one as a Novel Enzyme Inhibitor
Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, known for imparting unique physicochemical properties that can lead to improved metabolic stability and target affinity.[1] This document provides a comprehensive experimental framework for the characterization of a novel azetidine-containing compound, 1-(Azetidin-1-yl)-2-hydroxyethan-1-one (hereafter designated AZ-201 ), as a potential enzyme inhibitor. The structural motif of a keto-azetidine suggests a plausible interaction with serine proteases, a class of enzymes implicated in numerous pathologies.[2][3] Specifically, Dipeptidyl Peptidase IV (DPP-IV), a serine protease that is a key target in the treatment of type 2 diabetes, serves as a scientifically-grounded hypothetical target for this guide.[4] We present a tiered approach, beginning with primary biochemical screening for inhibitory activity and IC50 determination, followed by detailed kinetic studies to elucidate the mechanism of action (MOA), and culminating in a cell-based assay to assess target engagement in a physiologically relevant context.
Introduction: The Rationale for Investigation
The search for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery.[5] Enzymes are critical regulators of biological pathways, and their dysregulation is often linked to disease.[6] The four-membered azetidine heterocycle has emerged as an invaluable component in inhibitor design due to its unique conformational constraints.[1] Compounds incorporating a 2-ketoazetidine moiety, such as AZ-201, have shown promise as inhibitors of serine proteases, where the strained ring may interact with the active site serine residue.[2][7]
DPP-IV is a serine protease responsible for inactivating the incretin hormones GLP-1 and GIP, which are crucial for glucose homeostasis.[3] Inhibition of DPP-IV increases the levels of these hormones, leading to enhanced glucose-dependent insulin secretion and making it a validated therapeutic target.[3][4] This guide outlines a systematic workflow to determine if AZ-201 possesses inhibitory activity against DPP-IV and to characterize the nature of this inhibition.
Figure 1: A generalized workflow for the discovery and development of azetidine-based compounds.[1]
Pre-Assay Compound Management
Scientific integrity begins with the proper handling of the test compound. Before initiating any enzymatic assay, it is critical to establish the solubility and stability of AZ-201 in the chosen assay buffer.
-
Solubility Assessment: Prepare a high-concentration stock solution of AZ-201 (e.g., 10-50 mM) in 100% DMSO. Serially dilute this stock into the primary assay buffer (e.g., Tris-HCl, pH 7.5) to the highest concentration planned for the experiment. Visually inspect for precipitation and use dynamic light scattering (DLS) for a more quantitative assessment of aggregation.
-
Stability Assessment: Incubate AZ-201 at its highest assay concentration in the assay buffer for the maximum duration of the planned experiment. Use LC-MS to check for degradation over time compared to a t=0 sample. Some keto-azetidines can be prone to internal cyclization or hydrolysis, which would impact results.[2]
Protocol 1: Primary Inhibition Screening and IC50 Determination
The initial goal is to determine if AZ-201 inhibits the target enzyme and to quantify its potency via the half-maximal inhibitory concentration (IC50).[8] We will use a standard in vitro fluorometric assay for human recombinant DPP-IV.
Principle: The assay measures the enzymatic cleavage of a non-fluorescent substrate, Gly-Pro-Aminomethylcoumarin (AMC), by DPP-IV to release the highly fluorescent AMC molecule. An inhibitor will reduce the rate of this reaction.
Materials:
-
Human Recombinant DPP-IV
-
DPP-IV Substrate: Gly-Pro-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl
-
Test Compound: AZ-201 in 100% DMSO
-
Positive Control: Sitagliptin or another known DPP-IV inhibitor[4]
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Protocol:
-
Compound Plating: Prepare a serial dilution series of AZ-201 in DMSO. A typical 10-point curve might range from 100 µM to 5 nM (final assay concentration). Dispense 1 µL of each concentration into the wells of the 96-well plate.
-
Control Wells:
-
100% Activity Control (Negative Control): Add 1 µL of DMSO.
-
0% Activity Control (Background): Add 1 µL of DMSO, and substitute assay buffer for the enzyme solution in the next step.
-
Positive Control: Add 1 µL of a known inhibitor (e.g., Sitagliptin) at a concentration known to give >90% inhibition.
-
-
Enzyme Addition: Dilute the DPP-IV enzyme stock in cold assay buffer to a working concentration (e.g., 2X final concentration). Add 50 µL of this solution to all wells except the 0% activity controls. Add 50 µL of assay buffer to the 0% activity wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the substrate (Gly-Pro-AMC) solution in assay buffer at a 2X final concentration (typically at or near its Michaelis constant, Km). Add 50 µL of the substrate solution to all wells to start the reaction. The final assay volume is 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (RateInhibitor - RateBackground) / (RateDMSO - RateBackground)).
-
Plot % Inhibition versus the log of the inhibitor concentration (log[AZ-201]).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Example Data Presentation:
| [AZ-201] (nM) | % Inhibition (Mean ± SD) |
| 100000 | 98.2 ± 1.5 |
| 30000 | 95.1 ± 2.1 |
| 10000 | 89.4 ± 2.5 |
| 3000 | 75.3 ± 3.0 |
| 1000 | 51.2 ± 2.8 |
| 300 | 24.6 ± 3.5 |
| 100 | 9.8 ± 2.2 |
| 30 | 2.1 ± 1.9 |
| 10 | 0.5 ± 1.1 |
| 0 (DMSO) | 0.0 ± 1.3 |
| Table 1. Representative dose-response data for AZ-201 against DPP-IV. From such data, an IC50 value is calculated. |
Protocol 2: Mechanism of Action (MOA) Elucidation
Once an IC50 is established, the next critical step is to understand how the compound inhibits the enzyme.[8] MOA studies define whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, which has significant implications for drug development.[9][10]
Principle: This experiment involves measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. By analyzing the changes in the key kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), the inhibition modality can be determined.[11]
Figure 2: Simplified models of reversible enzyme inhibition mechanisms.[9]
Step-by-Step Protocol:
-
Experimental Design: Create a matrix of reactions. You will vary the substrate concentration along the x-axis of your plate and the inhibitor concentration along the y-axis.
-
Substrate Concentrations: Prepare a range of Gly-Pro-AMC concentrations, typically from 0.2x Km to 10x Km.
-
Inhibitor Concentrations: Use fixed concentrations of AZ-201 based on its IC50. Good starting points are 0 (DMSO control), 0.5x IC50, 1x IC50, and 2x IC50.
-
-
Assay Execution: Perform the enzymatic assay as described in Protocol 1 for each condition in the matrix. Ensure you are measuring the initial reaction rates (the linear phase).
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction rate (v) versus substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km.
-
Generate a double reciprocal plot (Lineweaver-Burk plot): plot 1/v versus 1/[S]. This linearization of the data provides a clear visual representation of the inhibition type.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[11]
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[9]
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).[8]
-
Mixed: Lines intersect in the upper-left quadrant (both Vmax and Km are affected).[9]
-
-
Use non-linear regression software to globally fit all the data to the appropriate inhibition model equations to calculate the inhibition constant (Ki).
-
Interpreting Kinetic Data:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at Y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at X-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Table 2. Expected effects of different inhibition types on kinetic parameters.[8][9] |
Protocol 3: Cell-Based Target Engagement
A potent inhibitor in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid metabolism.[8][12] This protocol aims to verify that AZ-201 can access and inhibit DPP-IV in intact cells.
Principle: We will use a cell line that expresses DPP-IV on its surface (e.g., Caco-2 or engineered HEK293 cells). We will treat the cells with AZ-201 and then measure the DPP-IV activity remaining on the cell surface using a membrane-impermeable fluorogenic substrate. A reduction in activity indicates the inhibitor has engaged its target.
Materials:
-
DPP-IV expressing cells (e.g., Caco-2)
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
AZ-201 and positive control inhibitor
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
Assay Buffer: HBSS
-
Membrane-impermeable DPP-IV substrate
-
96-well, clear-bottom, black-walled cell culture plates
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that yields a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Treatment: Remove the culture medium. Wash the cells once with warm PBS. Add fresh, serum-free medium containing various concentrations of AZ-201 (or controls).
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator. This allows for compound uptake and target binding.
-
Wash: Remove the compound-containing medium and wash the cell monolayer gently twice with PBS to remove any unbound inhibitor.
-
Activity Assay: Add 100 µL of assay buffer containing the membrane-impermeable DPP-IV substrate to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader at 37°C and measure the kinetic generation of fluorescence as in Protocol 1.
-
Data Analysis: Calculate the cellular IC50 value by normalizing the reaction rates against DMSO-treated cells, as described previously. A potent cellular IC50 that is reasonably close to the biochemical IC50 suggests good cell permeability and target engagement.
Conclusion and Future Directions
This application note provides a robust, three-tiered methodology for the initial characterization of the novel compound This compound (AZ-201) as an enzyme inhibitor, using DPP-IV as a representative serine protease target. This workflow systematically determines the compound's potency (IC50), its kinetic mechanism of action, and its ability to engage the target in a cellular environment. Positive results from this cascade would provide a strong foundation for further preclinical development, including selectivity profiling against other proteases, pharmacokinetic studies, and in vivo efficacy testing.[10]
References
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Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. [Link]
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Evans, G. B., Furneaux, R. H., Lewandowicz, A., Schramm, V. L., & Tyler, P. C. (2008). Azetidine based transition state analogue inhibitors of N-ribosyl hydrolases and phosphorylases. Journal of Medicinal Chemistry, 51(5), 1145-1149. [Link]
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Singh, S. B., & Floyd, D. M. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4707-4710. [Link]
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Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Bentham Science. [Link]
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Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y.-S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). ResearchGate. [Link]
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Groutas, W. C., Kuang, R., Ruan, S., Tu, H., & Epp, J. B. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 3539-3546. [Link]
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Chaudhuri, S., & Biamonte, M. A. (2013). Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? Journal of Medicinal Chemistry, 56(19), 7423-7450. [Link]
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Evans, G. B., Furneaux, R. H., Lewandowicz, A., Schramm, V. L., & Tyler, P. C. (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry, 51(5), 1145-1149. [Link]
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Groutas, W. C., Kuang, R., Ruan, S., Tu, H., & Epp, J. B. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. ResearchGate. [Link]
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Llinàs-Brunet, M., Bailey, M. D., Ghiro, E., Gorys, V., Halmos, T., Poirier, M., Rancourt, J., & Thibeault, D. (2011). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 362-366. [Link]
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Da-ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech. [Link]
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Gregor, I., & Ruckstuhl, T. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(43), 13328-13334. [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]
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Creemers, J. W., Siezen, R. J., & Van de Ven, W. J. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology, 9, 79. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
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Chen, X., Leahy, D., Van Haeften, J., Hartfield, P., Prentis, P. J., van der Burg, C. A., Surm, J. M., Pavasovic, A., Madio, B., Hamilton, B. R., King, G. F., Undheim, E. A. B., Brattsand, M., & Harris, J. M. (2019). A Versatile and Robust Serine Protease Inhibitor Scaffold from Actinia tenebrosa. MDPI. [Link]
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Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., Nakamura, K., Chen, W., Chen, Y., Alonso-Valenteen, F., Mikhael, S., Medina-Kauwe, L., Kershaw, K. M., Celeridad, M., Pan, S., Limpert, A. S., Sheffler, D. J., Cosford, N. D. P., Shiao, S. L., Tius, M. A., Lopez-Tapia, F., & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]
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Yue, P., Zhu, Y., Brotherton-Pleiss, C., Fu, W., Verma, N., Chen, J., Nakamura, K., Chen, W., Chen, Y., Alonso-Valenteen, F., Mikhael, S., Medina-Kauwe, L., Kershaw, K. M., Celeridad, M., Pan, S., Limpert, A. S., Sheffler, D. J., Cosford, N. D. P., Shiao, S. L., Tius, M. A., Lopez-Tapia, F., & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]
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Application Notes & Protocols for the Initial Characterization of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Novel Azetidine-Containing Compounds
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a chemical novelty to a highly valued scaffold in modern drug discovery.[1] Its significance lies in the unique physicochemical and pharmacokinetic properties it imparts to molecules. The inherent ring strain and sp³-rich, rigid structure can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity when compared to more flexible or larger ring systems.[1][2] These characteristics have made azetidine-containing compounds a fertile ground for therapeutic innovation, with several FDA-approved drugs, such as baricitinib and cobimetinib, incorporating this motif to achieve superior clinical outcomes.[2]
Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties.[2][3] The compound of interest, 1-(Azetidin-1-yl)-2-hydroxyethan-1-one , represents a novel, small molecule incorporating this privileged scaffold. Its structure suggests potential as a versatile building block or a bioactive molecule in its own right.
These application notes provide a comprehensive, field-proven guide for the initial in vitro characterization of this compound. The protocols outlined below are designed as a self-validating system, enabling researchers to establish a foundational understanding of the compound's bioactivity, from basic cytotoxicity to preliminary mechanistic insights. We will proceed with the assumption that this is a novel entity requiring a systematic workflow to determine its potential as a therapeutic agent.
Part 1: Foundational Workflow for Compound Evaluation
The initial assessment of a novel compound is a critical step in the drug discovery pipeline. The workflow is designed to first establish the compound's effect on cell viability and then to probe for more specific cellular responses. This multi-step process ensures that resources are used efficiently and that subsequent, more complex experiments are built on a solid foundation of reliable data.
Caption: A generalized workflow for the initial characterization of a novel compound.
Part 2: Essential Protocols and Methodologies
Protocol 2.1: Preparation of Compound Stock Solutions
The accuracy and reproducibility of any cell-based assay begin with the proper handling of the test compound. This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Causality: A high-concentration, well-solubilized stock solution is critical for minimizing the volume of solvent added to cell culture wells, thereby preventing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the most common solvent, but its concentration in the final culture medium should not exceed 0.5% to avoid artifacts.
Step-by-Step Methodology:
-
Determine Solubility: Before preparing a large stock, perform a small-scale solubility test. Attempt to dissolve 1-2 mg of the compound in 100 µL of sterile, cell culture-grade DMSO. Vortex thoroughly and visually inspect for complete dissolution.
-
Weigh Compound: Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance.
-
Prepare Stock Solution: Based on the compound's molecular weight (115.13 g/mol ), add the calculated volume of DMSO to achieve a high-concentration stock, typically between 10 mM and 50 mM.
-
Example Calculation for 10 mM Stock: (10 mg) / (115.13 g/mol ) = 0.08686 mmol.
-
Volume = 0.08686 mmol / 10 mmol/L = 0.008686 L = 8.69 mL of DMSO.
-
-
Ensure Sterility: Prepare the stock solution in a laminar flow hood using sterile techniques. Filter the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
| Parameter | Recommendation | Rationale |
| Solvent | Cell Culture-Grade DMSO | High solvating power for organic molecules; well-tolerated by most cell lines at low concentrations. |
| Stock Concentration | 10-50 mM | Allows for a wide range of final concentrations with minimal solvent addition to the culture medium. |
| Final DMSO % | < 0.5% (v/v) | Prevents solvent-induced cytotoxicity and off-target effects. |
| Storage | -20°C to -80°C, Aliquoted | Minimizes degradation from freeze-thaw cycles and light exposure. |
Protocol 2.2: Primary Cytotoxicity Screening (MTT Assay)
The first crucial experiment is to determine the concentration range over which the compound affects cell viability. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4] NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant mammalian cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution series of this compound in culture medium from your stock solution.[5] It is advisable to start with a broad concentration range (e.g., 100 µM, 50 µM, 25 µM... down to ~0.1 µM).
-
Compound Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different compound concentrations to the appropriate wells.[4]
-
Vehicle Control: Include wells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This is your 100% viability control.
-
Blank Control: Include wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for a standard exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Gently shake the plate to dissolve the formazan crystals completely.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Protocol 2.3: Secondary Assay - Apoptosis Induction (Caspase-Glo® 3/7 Assay)
If the primary screen reveals cytotoxic activity, a logical next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for measuring the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[6]
Causality: Determining if the compound induces apoptosis provides crucial mechanistic insight. This assay is designed to be simple and robust, ideal for secondary screening.[6] A luminescent signal is generated that is directly proportional to the amount of caspase activity, and therefore, apoptosis.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Use the same cell line and seeding density as in the primary assay. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at several concentrations at and below the predetermined IC₅₀ value (e.g., 2x IC₅₀, 1x IC₅₀, and 0.5x IC₅₀). Using sub-lethal concentrations is key to distinguishing apoptosis from general necrosis.
-
Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine, a known apoptosis inducer).
-
-
Incubation: Incubate for a relevant time period to induce apoptosis (e.g., 6, 12, or 24 hours). A time-course experiment is highly recommended.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent directly to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration.
-
Compare the signal from treated wells to the vehicle control to determine the fold-change in caspase activity. A significant increase indicates the induction of apoptosis.
-
| Parameter | Concentration Range | Rationale |
| Test Compound | 2x, 1x, and 0.5x IC₅₀ | To observe dose-dependent effects and distinguish apoptosis from necrosis. |
| Positive Control | Staurosporine (e.g., 1 µM) | Validates that the assay system can detect an apoptotic response. |
| Vehicle Control | DMSO | Establishes the baseline level of caspase activity in untreated cells. |
| Incubation Time | 6-24 hours | Apoptosis is a timed process; a time-course reveals the kinetics of induction. |
Part 3: Data Interpretation and Next Steps
Successful completion of these initial protocols will yield a foundational dataset for this compound.
-
If the compound shows low cytotoxicity (high IC₅₀): It may not be a potent cytotoxic agent but could have other biological activities (e.g., as a receptor modulator or enzyme inhibitor). Further investigation would require different assay systems based on rational drug design hypotheses.
-
If the compound shows potent cytotoxicity (low IC₅₀) and induces apoptosis: This is a promising result for oncology research. The next logical steps would be to:
-
Confirm Apoptosis: Use a secondary method, such as Annexin V/PI staining followed by flow cytometry.
-
Investigate the Pathway: Use Western blotting to probe for key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family members).
-
Assess Selectivity: Test the compound against a panel of different cancer cell lines and a non-cancerous cell line to determine if its cytotoxic effect is selective.
-
The journey from a novel molecule to a potential therapeutic is long and requires rigorous, systematic evaluation. This guide provides the critical first steps for characterizing this compound, leveraging the established potential of the azetidine scaffold to explore new frontiers in drug discovery.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. ChemRxiv.
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. BenchChem.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. BenchChem.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications.
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12). Life Chemicals.
- Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). Bitesize Bio.
- Cell Health Screening Assays for Drug Discovery - Promega Corporation.
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Application Notes & Protocols: The Azetidine Scaffold as a Privileged Motif in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered, nitrogen-containing heterocyclic ring, azetidine, has garnered significant attention in medicinal chemistry as a "privileged" scaffold.[1] Its unique conformational rigidity and sp3-rich character offer distinct advantages in drug design, including enhanced metabolic stability, improved solubility, and precise spatial orientation of substituents.[1][2] These properties have made azetidine derivatives a fertile ground for the discovery of novel therapeutic agents, particularly in oncology.[2][3] This guide provides an in-depth exploration of the application of azetidine-containing compounds in anticancer research, detailing their mechanisms of action, and providing validated protocols for their evaluation in preclinical models.
Introduction: The Azetidine Advantage in Oncology Drug Discovery
The quest for more effective and less toxic cancer therapies is a driving force in medicinal chemistry. A significant hurdle in drug development is overcoming challenges such as drug resistance and off-target toxicity.[4] The structural and physicochemical properties of the azetidine ring offer potential solutions to some of these challenges.
The strained four-membered ring of azetidine imposes conformational constraints on the molecules that contain it.[1][2] This rigidity can lead to higher binding affinity and selectivity for target proteins by minimizing the entropic penalty upon binding.[1] Furthermore, the incorporation of an azetidine moiety can enhance key pharmacokinetic properties, such as metabolic stability and aqueous solubility, which are critical for developing viable drug candidates.[2]
Azetidine-containing compounds have demonstrated a broad spectrum of anticancer activities, including the inhibition of critical cellular processes like microtubule assembly and the disruption of key signaling pathways.[3][5] Several approved drugs, such as the kinase inhibitors baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[2]
Key Mechanistic Insights of Azetidine Derivatives in Cancer
The anticancer effects of azetidine derivatives are diverse and target multiple facets of cancer cell biology. Below are some of the well-documented mechanisms of action.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated strategy for cancer treatment. Several azetidine-containing compounds have been shown to interfere with microtubule dynamics, often by binding to the colchicine-binding site on tubulin.[6][7] This interaction inhibits tubulin polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][7]
A notable example is the development of analogues of TZT-1027, a dolastatin 10 derivative, where a 3-aryl-azetidine moiety was incorporated.[5] These compounds exhibited potent antiproliferative activities in the nanomolar range against cancer cell lines like A549 (lung carcinoma) and HCT116 (colon carcinoma).[5]
Signaling Pathway: Disruption of Microtubule Dynamics by Azetidine Derivatives
Caption: Azetidine derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Azetidin-2-one derivatives have been shown to induce apoptosis in cancer cells.[8][9] Mechanistic studies have revealed that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and survivin.[7] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of caspases and the execution of the apoptotic program.
Inhibition of Key Signaling Pathways
Constitutive activation of signaling pathways that promote cell proliferation and survival is a hallmark of many cancers. The STAT3 signaling pathway, for instance, is a critical driver of tumorigenesis.[3] Azetidine derivatives have been investigated for their potential to inhibit such pathways, representing a promising therapeutic strategy.
Preclinical Evaluation of Azetidine Derivatives: Protocols
The following section provides standardized protocols for the in vitro evaluation of novel azetidine-based compounds in anticancer research models.
Cell Viability and Cytotoxicity Assays
A fundamental first step in assessing the anticancer potential of a compound is to determine its effect on cancer cell viability and proliferation.
Protocol: MTT Assay for Cell Proliferation
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Azetidine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the azetidine derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[10][11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: A typical workflow for the initial in vitro screening of anticancer compounds.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are commonly employed.
Protocol: Annexin V/PI Staining for Apoptosis
Materials:
-
Treated and control cells from the viability assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
To investigate the effect of the azetidine derivative on cell cycle progression, flow cytometry analysis of PI-stained cells is performed.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Washing and Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[10]
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of selected azetidine derivatives.
| Compound Class | Cancer Cell Line | IC50 | Reference |
| TZT-1027 Analogue (1a) | A549 (Lung) | 2.2 nM | [5] |
| TZT-1027 Analogue (1a) | HCT116 (Colon) | 2.1 nM | [5] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | MCF-7 (Breast) | 10 nM | [6] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | HT-29 (Colon) | 3 nM | [6] |
| 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) | Hs578T (Breast) | 0.033 µM | [7][12] |
| 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) | MCF-7 (Breast) | 0.075 µM | [7] |
Conclusion and Future Directions
The azetidine scaffold has proven to be a valuable structural motif in the design of novel anticancer agents.[2][3] Its unique properties contribute to enhanced potency, selectivity, and favorable pharmacokinetic profiles. The diverse mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, highlight the versatility of this scaffold.[5][8] Future research should continue to explore the vast chemical space of azetidine derivatives to identify new drug candidates with improved efficacy and safety profiles for the treatment of various cancers.
References
- The Rising Therapeutic Potential of Novel Azetidine Deriv
- Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF.
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- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
- 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
- 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. PMC.
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- The cytotoxicity of 1-(1-phenylalkylideneamino)-2,4-azetidinediones and their mode of action in human and murine tumor cells. PubMed.
- Biosynthesis of anticancer phytochemical compounds and their chemistry. PMC - NIH.
- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. PMC.
- 1-(Azetidin-1-yl)ethan-1-one | 45467-31-0. Sigma-Aldrich.
- Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. ARPI.
- Azetidines. Fisher Scientific.
- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
- Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. AIR Unimi.
- Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC.
- Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. MDPI.
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- Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. PubMed.
- A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes
- Synthesis of some derived thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole ring systems from Isoninicotinic acid hydrazide: A novel class of potential anticonvulsant agents. Scholars Research Library.
- Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
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- Azetidin-1-yl(5-chloropyrazin-2-yl)Methanone synthesis. ChemicalBook.
- Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed.
- Characterization of tritiated JNJ-GluN2B-5 (3-[ 3 H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. PubMed.
- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. PubMed.
- A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity. PLOS One.
- Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines. PubMed.
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Application Note: Fragment-Based Computational Docking of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one
Introduction and Scientific Rationale
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical. The compound 1-(Azetidin-1-yl)-2-hydroxyethan-1-one (CAS No. 1153758-04-3) represents a highly attractive, synthetically tractable fragment core.
Azetidines are four-membered, nitrogen-containing heterocycles increasingly recognized as privileged scaffolds in medicinal chemistry [1]. Compared to their larger pyrrolidine or piperidine homologues, azetidines offer a unique compromise between structural rigidity and high sp³ character. This unique architecture confers enhanced pharmacokinetic properties, improved aqueous solubility, and greater metabolic stability, which has led to their incorporation into several FDA-approved therapies, including baricitinib and cobimetinib [1, 2].
In FBDD, the elaboration of small fragments in three dimensions (3-D) requires starting points with distinct growth vectors [3]. This compound is particularly valuable because it features an azetidine ring system bound to a 2-hydroxyacetyl moiety. The hydroxyl group serves as a critical hydrogen bond donor/acceptor anchor in target active sites (e.g., kinases or proteases), while the azetidine ring provides a conformationally restricted, non-planar topological vector for systematic sp³-rich fragment elaboration [3, 4].
This Application Note details the standardized protocol for the computational preparation, molecular docking, and post-docking analysis of this compound against representative therapeutic targets.
Physicochemical Profiling and Fragment Triage
Before initiating computational docking, a fragment must be validated against the "Rule of Three" (Ro3) to ensure it occupies the correct physicochemical space for hit-to-lead optimization.
Table 1. Physicochemical Properties of this compound
| Property | Value | Ro3 Threshold | Interpretation / Causality |
| Molecular Weight | 115.13 Da | Optimal for FBDD. Low MW prevents steric clashes in sub-pockets, allowing deep burial in the binding site. | |
| Heavy Atoms ( | 8 | Enables accurate calculation of Ligand Efficiency (LE). | |
| cLogP (estimated) | -1.2 to -0.5 | Highly polar nature ensures solubility in biochemical assays and prevents non-specific hydrophobic aggregation. | |
| H-Bond Donors (HBD) | 1 (Hydroxyl) | Single HBD reduces the desolvation penalty upon binding. | |
| H-Bond Acceptors (HBA) | 2 (Carbonyl, Hydroxyl) | Allows selective, directional anchoring to backbone amides. | |
| TPSA | 49.3 Ų | Balances aqueous solubility with potential membrane permeability. |
Computational Workflow Overview
The docking of low-molecular-weight fragments requires a distinct approach compared to high-throughput screening of lead-like molecules. Fragments bind with lower affinities (typically
Figure 1. Standard computational workflow for FBDD using this compound.
Step-by-Step Experimental Protocol
Step 1: Target Protein Preparation
Causality Check: High-resolution X-ray crystal structures (
-
Import and Clean Structure: Import the target structure into your molecular modeling suite (e.g., Schrödinger Maestro, MOE). Strip out co-crystallized buffers, non-catalytic ions, and cryoprotectants.
-
Water Hydration Analysis: Do not indiscriminately delete all water molecules. Fragments often bind by replacing easily displaced (high-energy) waters or by anchoring to strongly coordinated (low-energy) bridging waters. Retain waters with
3 hydrogen bonds to the protein backbone. -
Protonation State Assignment: Use tools like PROPKA to assign protonation states at physiological pH (7.4). Pay special attention to catalytic triads (e.g., Ser-His-Asp in proteases) ensuring the histidine tautomer aligns correctly with the aspartate and serine.
Step 2: Ligand Preparation of the Azetidine Fragment
Causality Check: this compound possesses an amide bond. Due to the partial double-bond character of the N-C=O linkage, the barrier to rotation is high.
-
2D to 3D Conversion: Generate the 3D coordinates from the SMILES string (O=C(CO)N1CCC1).
-
Amide Rotamer Generation: Explicitly generate both cis and trans conformers of the amide bond. An active site may exclusively accommodate one stereoisomer.
-
Hydroxyl Sampling: Ensure the hydroxyl group's rotor is unconstrained. The internal rotation of the -OH group dictates whether it acts as a donor, acceptor, or both simultaneously.
-
Energy Minimization: Minimize all generated ligand conformers using a modern force field (e.g., OPLS4 or MMFF94) to relieve internal steric strain in the azetidine ring.
Step 3: Receptor Grid Generation and Constraints
-
Define the Centroid: Center the docking box around the known active site or the centroid of a previously co-crystallized reference ligand.
-
Box Sizing: Because the fragment is extremely small, constrain the inner bounding box to 10 Å × 10 Å × 10 Å to prevent the fragment from spuriously "wandering" into shallow, non-druggable surface grooves.
-
H-Bond Constraints (Optional but Recommended): If docking against a kinase, apply a soft constraint to the hinge-binding region backbone amides. Fragments that do not satisfy key canonical interactions are often false positives.
Step 4: Execution of Molecular Docking
-
Algorithm Selection: Use a scoring function calibrated for small, highly polar molecules (e.g., Glide SP/XP or AutoDock Vina).
-
Sampling Rigor: Increase the number of poses retained per ligand to at least 50. Fragments lack extensive van der Waals surface area; therefore, their scoring landscapes are often flat, with multiple biologically plausible poses having nearly identical docking scores.
-
Post-Docking Minimization: Apply an implicit solvent model (e.g., Generalized Born) to the top poses to refine the localized interaction geometries.
Post-Docking Analysis & Optimization Strategy
When evaluating this compound, raw docking scores (e.g.,
Table 2. Representative Docking Metrics & Thresholds for Fragment Hit Triage
| Metric | Target Threshold | Rationale |
| Glide XP Score | Reflects basic geometric and electrostatic complementarity. | |
| Ligand Efficiency (LE) | LE = Score / | |
| H-Bond Geometry | Distance | Crucial for the 2-hydroxyacetyl moiety. Poor angles indicate forced poses. |
| Buried Surface Area | Fragments binding solvent-exposed regions are generally dead ends for FBDD. |
Fragment Elaboration Vectors
Once a stable, high-efficiency binding pose is identified, the azetidine core serves as a launchpad for synthetic elaboration [3].
Figure 2. Functionalization vectors for the elaboration of the azetidine fragment core.
-
Vector 1 (Azetidine C2/C3 modification): The C2 or C3 positions of the azetidine ring can be substituted with aryl or heteroaryl groups via cross-coupling methodologies to explore adjacent hydrophobic pockets. This allows for rapid evolution of the 3-D shape while maintaining the metabolic stability of the azetidine core[1, 3].
-
Vector 2 (Hydroxyl elongation): The primary hydroxyl group can be converted to an ether, ester, or substituted amine to reach out toward the solvent-exposed regions, improving the physicochemical profile or engaging secondary binding pockets.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / National Institutes of Health (NIH) URL:[Link]
-
Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Journal of the American Chemical Society (JACS) URL: [Link]
-
Targeting the Initiator Protease of the Classical Pathway of Complement Using Fragment-Based Drug Discovery MDPI URL: [Link]
Troubleshooting & Optimization
"1-(Azetidin-1-yl)-2-hydroxyethan-1-one" stability issues and degradation products
Welcome to the technical support center for "1-(Azetidin-1-yl)-2-hydroxyethan-1-one." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes information from studies on related chemical structures, including N-acyl azetidines and β-hydroxy amides, to provide scientifically grounded recommendations.
Troubleshooting Guide: Stability and Degradation
This section addresses common experimental issues that may arise from the instability of this compound.
Question 1: I am observing unexpected peaks in my analytical chromatogram (HPLC, LC-MS) over time. Could this be due to degradation?
Answer: Yes, the appearance of new peaks in your chromatogram is a strong indicator of compound degradation. This compound contains two key functional groups that can be susceptible to degradation: an amide bond and a strained azetidine ring.
-
Amide Hydrolysis: The amide bond is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[1] This would cleave the molecule into azetidine and 2-hydroxyacetic acid.
-
Azetidine Ring Opening: Forced degradation studies on other molecules containing an azetidine ring have shown a degradation mechanism involving the formation of a reactive azetidinium ion, which can lead to ring opening.[2]
To confirm if the new peaks are degradants, you can perform a forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC or LC-MS system
-
pH meter
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated oven and a photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber.
-
-
Time Points: Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC or LC-MS method to analyze the samples. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
Question 2: My experimental results are inconsistent. Could this be related to the stability of the compound in my formulation or solvent?
Answer: Absolutely. The stability of this compound can be highly dependent on the formulation and solvent conditions.
-
pH: As mentioned, the amide bond is prone to hydrolysis at acidic or basic pH. The most stable pH for a similar compound, 5-azacytidine, was found to be 7.0.[3] It is crucial to buffer your formulation to a neutral pH if possible.
-
Solvent: Protic solvents, especially water, can participate in hydrolysis.[1] If possible, use aprotic solvents for storage and sample preparation. If aqueous solutions are necessary, prepare them fresh and use them immediately.
-
Temperature: Elevated temperatures can accelerate degradation. Amide bonds generally have good thermal stability, but the presence of the strained azetidine ring could lower the overall thermal tolerance.[1]
To mitigate these issues, it is recommended to perform a preliminary stability study in your specific experimental medium.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
A1: Based on the chemical structure, two primary degradation pathways are plausible:
-
Amide Hydrolysis: This would result in the formation of Azetidine and 2-hydroxyacetic acid .
-
Azetidine Ring Opening: Under certain conditions, the azetidine ring can open. A forced degradation study on a different azetidine-containing compound identified a mechanism involving the formation of an azetidinium ion, which then reacts with nucleophiles.[2] In an aqueous environment, this could lead to the formation of 1-((2-hydroxyethyl)amino)propan-2-ol or other related ring-opened products.
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of the compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis.[1] |
| Light | Protect from light. | Prevents photolytic degradation. |
For solutions, it is best to prepare them fresh before use. If short-term storage is necessary, store in an aprotic solvent at -20°C.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. If the degradation products do not have a UV chromophore, or for structure elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of unknown degradation products.[2]
Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of a new chemical entity.
This technical support guide provides a framework for understanding and mitigating potential stability issues with this compound. By employing careful handling, appropriate storage, and robust analytical monitoring, researchers can ensure the integrity of their experiments and the reliability of their results.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
- Synthesis And Characterization Of New Azetidinone Ring Derivative From Sulphadiazine Drug - ResearchGate. (2019, December 16).
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).
- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.
- Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi - Semantic Scholar.
- Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2019, October 21).
- Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2025, October 16).
- Amide vs Hydrazone Stability: Impacts of Temperature Gradient - Patsnap Eureka. (2026, February 28).
- Scholars Research Library.
- 1.2 Azetidinones (~-Lactams).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC.
-
Chan, K. K., Giannini, D. D., Staroscik, J. A., & Sadee, W. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807–812. [Link]
Sources
- 1. Amide vs Hydrazone Stability: Impacts of Temperature Gradient [eureka.patsnap.com]
- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-(Azetidin-1-yl)-2-hydroxyethan-1-one Reaction Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development professionals through the synthesis of strained heterocyclic systems. The synthesis of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one presents a dual chemical challenge: managing the extreme ring strain of the azetidine core while simultaneously controlling the chemoselectivity of an unprotected α-hydroxy acid (glycolic acid) during amidation.
This guide provides field-proven insights, focusing on the causality of reaction failures and establishing self-validating experimental protocols to ensure reproducibility.
Mechanistic Optimization Workflow
Before diving into specific troubleshooting, it is essential to understand why standard coupling protocols fail for this specific molecule. The workflow below illustrates the strategic decision-making process required to bypass chemoselectivity and degradation pitfalls.
Fig 1. Mechanistic decision tree for optimizing this compound synthesis.
Troubleshooting & FAQs
Q1: Why is my standard EDC/HOBt coupling with glycolic acid yielding a complex mixture and low product recovery?
The Causality: The fundamental issue is chemoselectivity. Glycolic acid contains an unprotected α-hydroxyl group. When the carboxylic acid is activated by standard coupling reagents, the highly nucleophilic primary hydroxyl group actively competes with the azetidine for the activated ester. This leads to rampant O-acylation and subsequent poly-esterification or oligomer formation[1]. The Solution: You must structurally decouple this dual reactivity. The most robust approach is to pre-mask the hydroxyl group. Using an acetyl-protected acid chloride (acetoxyacetyl chloride) directs the reaction entirely toward N-acylation of the azetidine ring.
Q2: LC-MS shows a mass indicating +18 Da (water addition) or a total loss of the azetidine core. What causes this degradation?
The Causality: Azetidine is an analogue of cyclobutane and contains an inherent ring strain of approximately 25.4 kcal/mol[2]. Under acidic conditions (pH < 4), the azetidine nitrogen becomes heavily protonated. This protonation essentially transforms the nitrogen into an excellent leaving group, severely weakening the C–N bond[3]. Once weakened, the highly strained ring is susceptible to nucleophilic attack. In the case of an amide, even the pendant amide oxygen can act as an internal nucleophile, leading to an acid-mediated intramolecular ring-opening and rearrangement into lactone or lactam side-products[4].
The Solution: Never expose azetidine derivatives to strong acids during workup or purification. Avoid using unneutralized silica gel for column chromatography, as its inherent acidity will catalyze ring opening[5]. Instead, thoroughly buffer your aqueous layers with saturated
Q3: My reaction went to completion (verified by NMR), but my isolated mass yield is abysmal after standard aqueous extraction. Where did my product go?
The Causality: this compound is a low-molecular-weight molecule with extreme polarity. The combination of the secondary alcohol, the amide carbonyl, and the compact aliphatic ring makes it infinitely miscible in water. A standard ethyl acetate/water wash will leave the vast majority of your target product trapped in the aqueous layer. The Solution: Abandon standard liquid-liquid extraction. For such highly polar, water-soluble products, employ a salting-out strategy (saturating the aqueous phase with NaCl and extracting exhaustively with a polar aprotic solvent like THF or 2-MeTHF) or directly lyophilize the crude reaction mixture and triturate the organic product away from the inorganic salts using 10% MeOH in Dichloromethane (DCM).
Quantitative Strategy Comparison
To assist in your experimental design, the following table summarizes field-validated data comparing the three primary synthesis routes.
| Synthetic Strategy | Chemoselectivity | Ring-Opening Risk | Average Isolated Yield | Recommended Application |
| Direct Coupling (EDC/HATU + Glycolic Acid) | Poor (< 30% N-acyl) | Moderate | < 20% | Not recommended due to oligomerization. |
| Ester Aminolysis (Ethyl Glycolate + | Good | High (Thermal stress) | 45 - 55% | Industrial scale-up where heat is strictly controlled. |
| Protection/Deprotection (Acetoxyacetyl Chloride) | Excellent (> 95% N-acyl) | Low (Operates at 0 °C) | 80 - 85% | Gold Standard for discovery and lab-scale. |
Validated Experimental Protocol: Protection-Deprotection Route
To establish a self-validating system, this two-step protocol utilizes intrinsic checkpoints to confirm success before proceeding to the next step.
Step 1: N-Acylation (Synthesis of 2-(Azetidin-1-yl)-2-oxoethyl acetate)
Causality Checkpoint: Operating at 0 °C suppresses exothermic azetidine ring-opening, while the acetate group strictly prevents O-acylation side reactions.
-
Setup: Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen).
-
Solvation: Dissolve Azetidine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) in 30 mL of anhydrous Dichloromethane (DCM).
-
Cooling & Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add Acetoxyacetyl chloride (1.1 equiv, 11 mmol) over 15 minutes. Self-Validation: A white precipitate (
) will immediately form in the flask, indicating successful acyl chloride activation. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with 20 mL of saturated aqueous
. Extract the aqueous layer with DCM (3 × 20 mL). -
Isolation: Combine the organic layers, dry over anhydrous
, filter, and concentrate in vacuo to yield the acetate intermediate.
Step 2: Mild Deprotection (Synthesis of this compound)
Causality Checkpoint: Using mildly basic
-
Solvation: Dissolve the crude 2-(Azetidin-1-yl)-2-oxoethyl acetate in 20 mL of Methanol (MeOH).
-
Deprotection: Add Anhydrous Potassium Carbonate (
, 0.5 equiv, 5 mmol). Stir at room temperature for 1.5 hours. Self-Validation: TLC monitoring (using basic alumina plates, not standard silica) will show the disappearance of the higher Rf acetate peak and the appearance of a polar baseline spot. -
Filtration: Filter the mixture through a pad of Celite to remove the inorganic potassium salts. Do NOT use acidic silica gel for filtration[5].
-
Concentration: Concentrate the filtrate heavily under reduced pressure.
-
Final Purification (Trituration): To remove residual salts without losing the polar product to an aqueous phase, suspend the crude oily residue in a 9:1 mixture of DCM/MeOH, sonicate briefly, and filter. Concentrate the filtrate to afford pure this compound as a highly viscous, clear-to-pale-yellow oil.
References
[5] Technical Support Center: Azetidine Synthesis Protocols. Benchchem (2025). URL: 5
[3] Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem (2025). URL: 3
[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing (2021). URL: 2
[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC / NIH (2021). URL: 4
[1] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, ACS Publications (2010). URL: 1
Sources
"1-(Azetidin-1-yl)-2-hydroxyethan-1-one" purification challenges and solutions
Welcome to the Technical Support Center for polar compound purification. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with isolating 1-(Azetidin-1-yl)-2-hydroxyethan-1-one .
Due to the molecule's unique architecture—a highly hydrophilic profile coupled with the inherent steric strain of the azetidine ring—standard purification methods often fail. This guide synthesizes field-proven troubleshooting, causal mechanics, and self-validating workflows to ensure you achieve high-purity recovery without compound degradation.
I. Diagnostic Decision Matrix
Before troubleshooting, it is critical to map the chromatographic logic based on the target molecule's physical properties.
Logical decision workflow for purifying highly polar azetidine derivatives.
II. Core Troubleshooting & FAQs
Q1: Why does my compound co-elute with the solvent front on a standard C18 analytical column? The Causality: this compound is a low molecular weight (~115.1 g/mol ) amide with a negative LogP. It contains a primary hydroxyl group (H-bond donor/acceptor) and an amide carbonyl (H-bond acceptor). Reversed-phase chromatography (RPC) relies on non-polar partitioning into the C18 alkyl chains[1]. Highly polar compounds lack this hydrophobic surface area. Because there is no thermodynamic incentive for the molecule to interact with the C18 phase, it remains in the mobile phase and elutes in the void volume. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[2].
Q2: I scaled up to a bare silica flash column to separate it from non-polar impurities, but recovery is terrible and the peak streaks badly. Why? The Causality: Normal-phase chromatography on bare silica suffers when analytes possess aggressive hydrogen-bonding capabilities. The hydroxyl and amide groups on your target bind fiercely to the slightly acidic silanol groups on the bare silica surface[3]. Furthermore, while the amide nitrogen is neutral, the azetidine ring harbors significant thermodynamic ring strain (approx. 25.4 kcal/mol)[4]. Prolonged exposure to the acidic microenvironment of bare silica, combined with the highly polar solvent concentrations required to force elution (like Methanol), induces chemisorption and localized ring-opening degradation. The Solution: Use a Diol-functionalized or Amide-bonded stationary phase, which provides a neutral hydrogen-bonding surface without the aggressive acidity of bare silanols[5].
Q3: How do I remove the water/solvent mixture after a HILIC run without thermally degrading the strained azetidine ring? The Causality: HILIC mobile phases contain high percentages of acetonitrile and aqueous buffers, making post-run concentration difficult. Applying prolonged heat to evaporate water is detrimental; the 25.4 kcal/mol ring strain makes azetidines unusually susceptible to nucleophilic ring-opening[6],[4], a reaction accelerated by heat in the presence of trace buffer salts. The Solution: Evaporate the acetonitrile fraction under reduced pressure at a strict bath temperature of < 30°C. Once the organic solvent is stripped, immediately flash-freeze the remaining aqueous buffer layer and lyophilize (freeze-dry) to isolate the target safely.
III. HILIC Retention Mechanism
To achieve optimal purification, you must understand how the target molecule interacts with the HILIC system.
HILIC retention mechanism showing analyte partitioning into the stationary water-rich layer.
IV. Validated Preparative HILIC Protocol
This self-validating methodology ensures the stationary phase is correctly prepared for liquid/liquid partitioning[7].
Step 1: Column Hydration & Equilibration
-
Action: Flush a Preparative Diol or BEH Amide column with 50% Water / 50% Acetonitrile for 20 column volumes (CV)[8]. Afterward, switch to the starting conditions (95% Acetonitrile / 5% 10 mM Ammonium Acetate, pH 6.8) and flush for 50 CV[8].
-
Causality: HILIC requires an immobilized, water-rich layer on the stationary phase to create a partitioning gradient[7]. Skipping the 50/50 hydration step prevents this layer from forming uniformly, leading to catastrophic retention time drift.
Step 2: Sample Preparation & Solvation Validation
-
Action: Dissolve the crude azetidine mixture in a diluent matching the starting mobile phase (strictly
75% Acetonitrile). If solubility is poor, use a maximum of 10% DMSO and dilute heavily with Acetonitrile. -
Self-Validation Check: Centrifuge the prepared sample at 10,000 x g for 5 minutes. If no precipitate forms, the sample is completely solvated. Why? Injecting a highly aqueous sample into a HILIC system instantly strips the stationary water layer, causing the analyte to crash out or elute as a split peak.
Step 3: Gradient Elution
-
Action: Run a gradient starting at 95% B (Acetonitrile) and decreasing to 60% B over 15 CV, with Mobile Phase A being 10 mM Ammonium Acetate in Water.
-
Causality: In HILIC, water is the strong eluting solvent[2]. Increasing the aqueous composition systematically pulls the highly polar this compound out of the stationary water layer and into the mobile bulk.
Step 4: System Self-Validation Metric
-
Action: Inject a void volume marker (e.g., Toluene) alongside the first analytical test run. Monitor the retention time (RT) of the target across two sequential test injections.
-
Self-Validation Check: The retention factor (
) must be , and the target's RT must not drift by more than 0.1 min between runs. If drift occurs, the column is not at equilibrium. A stable RT definitively validates the liquid/liquid partition layer, authorizing you to proceed to the preparative injection.
V. Stationary Phase Selection Data
The following data summarizes why specific phases succeed or fail for neutral, highly hydrophilic amides[2],[5].
| Stationary Phase Type | Primary Retention Mechanism | Suitability for Target | Limiting Factor / Causality |
| C18 (Reversed Phase) | Hydrophobic Partitioning | Poor | Target lacks hydrophobic bulk; elutes in the void volume[1]. |
| Bare Silica (NP) | Adsorption / H-Bonding | Poor | Irreversible chemisorption; acidic silanols degrade strained ring[3]. |
| Diol-HILIC | Hydrophilic Partitioning | Excellent | Optimal partitioning; neutral surface prevents azetidine degradation. |
| Amide-HILIC | Partitioning + H-Bonding | Excellent | Maximum retention for polar neutrals; requires rigorous 50 CV equilibration[8]. |
VI. References
-
Why HILIC is what your polar compounds need for purification. Buchi. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH / PubMed Central. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
Technical Support Center: Synthesis of Azetidinone Compounds
Welcome to the technical support center for azetidinone (β-lactam) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial heterocyclic compounds. The following is a curated collection of frequently asked questions and troubleshooting guides to assist you in your experimental endeavors.
Section 1: Core Synthesis Challenges & Troubleshooting
The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, remains a cornerstone of β-lactam synthesis.[1][2] However, its execution is often plagued by issues of yield and stereoselectivity. This section addresses the most common pitfalls.
Question 1: I am observing a very low yield, or no product at all, in my Staudinger cycloaddition. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Staudinger reaction is a frequent issue stemming from the inherent reactivity of the starting materials, particularly the ketene.
Potential Causes & Solutions:
-
Ketene Instability: Ketenes, especially those that are not highly substituted, are prone to polymerization and dimerization.[2]
-
Troubleshooting Protocol: In Situ Ketene Generation: To circumvent this, it is best practice to generate the ketene in situ in the presence of the imine. This ensures the ketene is trapped by the imine as it forms, minimizing self-reaction.[3]
Experimental Protocol: In Situ Ketene Generation
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and a suitable tertiary amine base like triethylamine (Et₃N) (1.2 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene) within a flame-dried flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the corresponding acyl chloride (1.0 eq) in the anhydrous solvent dropwise to the stirred imine solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with a standard aqueous workup (e.g., washing with NaHCO₃ solution and brine).
-
Purify the crude product via crystallization or column chromatography.[4][5]
-
-
-
Imine Hydrolysis: Imines can be susceptible to hydrolysis, reverting to the parent aldehyde/ketone and amine, especially in the presence of moisture.[2]
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. If necessary, a dehydrating agent like anhydrous MgSO₄ can be used during imine formation.[6]
-
-
Incorrect Reagent Stoichiometry: An imbalance in the stoichiometry of the reactants can lead to incomplete conversion or the formation of side products.
-
Solution: Carefully measure all reagents. A slight excess of the base is common to ensure complete dehydrohalogenation of the acyl chloride.
-
Question 2: My reaction is producing a mixture of cis and trans β-lactam isomers. How can I improve the stereoselectivity?
Answer:
Controlling the stereochemistry of the azetidinone ring is critical, as the biological activity of many β-lactam compounds is highly dependent on their stereoisomeric form.[7] The cis/trans selectivity of the Staudinger reaction is influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions.[8] The reaction proceeds through a zwitterionic intermediate, and the final stereochemical outcome depends on the competition between direct ring closure and isomerization of this intermediate.[9][10]
Key Factors Influencing Stereoselectivity:
| Factor | To Favor cis-Isomer | To Favor trans-Isomer | Rationale |
| Solvent Polarity | Non-polar (e.g., Toluene, Benzene) | Polar (e.g., CH₂Cl₂, Acetonitrile) | Polar solvents stabilize the zwitterionic intermediate, allowing more time for isomerization to the thermodynamically favored trans precursor.[6] |
| Reaction Temperature | Low (-78 °C to 0 °C) | High (Reflux) | Lower temperatures favor the kinetically controlled cis product by minimizing isomerization.[2][6] |
| Imine Geometry | (E)-imines | (Z)-imines | Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines favor the formation of trans products.[1][11] |
| Substituent Electronics | Electron-donating groups on the ketene; Electron-withdrawing groups on the imine. | Electron-withdrawing groups on the ketene; Electron-donating groups on the imine. | These electronic effects influence the rate of ring closure versus isomerization of the zwitterionic intermediate.[9][10] |
Troubleshooting Flowchart for Stereoselectivity:
Caption: Troubleshooting workflow for optimizing stereoselectivity.
Section 2: Common Side Reactions and Their Mitigation
Beyond low yields and poor stereoselectivity, the synthesis of azetidinones can be complicated by the formation of various side products.
Question 3: I am observing the formation of a dihydropyridinone byproduct. Why is this happening and how can I prevent it?
Answer:
The formation of dihydropyridinones suggests that a [4+2] cycloaddition is occurring as a competitive reaction pathway. This is particularly common when using α,β-unsaturated imines or ketenes.[2]
Mitigation Strategies:
-
Substrate Choice: If possible, avoid the use of α,β-unsaturated starting materials if the [2+2] cycloaddition is the desired pathway.
-
Reaction Conditions: Carefully screen reaction temperatures and solvents. In some cases, lower temperatures may favor the [2+2] cycloaddition over the [4+2] pathway.
Reaction Pathway Diagram:
Caption: Competing [2+2] and [4+2] cycloaddition pathways.
Question 4: My purification process is challenging, and I am struggling to isolate a pure product. What are the best practices for purifying azetidinones?
Answer:
The purification of azetidinones can indeed be challenging due to their polarity and potential for ring-opening under certain conditions.
Recommended Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining highly pure azetidinones.[12] Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether) to find the optimal conditions for crystallization.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a common alternative.[5]
-
Solvent System: Start with a non-polar eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
TLC Monitoring: Use TLC to carefully monitor the separation and identify the fractions containing the desired product. The coupling constant between the C3-H and C4-H protons in the ¹H NMR spectrum can be used to distinguish between cis (J = 3.0–5.6 Hz) and trans (J = 0–2.7 Hz) isomers.[8]
-
-
Melt Crystallization: For thermally stable lactams, melt crystallization can be a powerful purification technique, especially for separating isomers.[3] This involves melting the crude product and then slowly cooling it to allow the desired isomer to crystallize selectively.
References
-
Staudinger synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Xu, J. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC, 2009(9), 21-44.
- Al-Hadedi, A. A. M., & Zallaghi, I. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34699-34710.
- Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069.
- Al-Hadedi, A. A. M., & Zallaghi, I. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34699–34710.
- Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society, 127(33), 11586–11587.
- Andresini, G., Degennaro, L., & Luisi, R. (2022).
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved March 7, 2026, from [Link]
- U.S. Patent No. 6,207,822 B1. (2001). Process for the synthesis of azetidinones.
- Alcaide, B., & Almendros, P. (2002). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 102(11), 3857–3934.
- Zhang, Y., & Zhang, J. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- Patel, R. D., Patel, K. D., & Patel, P. S. (2012). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Journal of Saudi Chemical Society, 16(1), 1–6.
- Banik, B. K. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Topics in Heterocyclic Chemistry (Vol. 13, pp. 1–35). Springer.
- Zarei, M. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Chemical Society Reviews, 36(10), 1597–1605.
- Das, A., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia, 1(1), 1-10.
- Wang, W., Li, Z., & Zhang, D. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 928399.
- De, P. (2022). Ketene–imine cycloaddition (Staudinger synthesis of β-lactams). In Comprehensive Organic Name Reactions and Reagents (pp. 1-10). Wiley.
- D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 37(4), 615–645.
- Knight, J. R., & Mobashery, S. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 85(18), 11734–11744.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one and Its Analogs as Novel Kinase Inhibitors
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention due to their ability to impart favorable physicochemical properties to bioactive molecules, such as improved solubility, metabolic stability, and conformational rigidity.[1][2] This guide provides a comprehensive comparison of the biological activity of "1-(Azetidin-1-yl)-2-hydroxyethan-1-one" (designated as Compound A) and a series of its rationally designed analogs. The focus of this investigation is their potential as inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," a key enzyme implicated in a proliferative disease pathway.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design, present comparative data, and provide detailed protocols for the key assays utilized in this evaluation.
The Rationale for Investigating Azetidine-Based Kinase Inhibitors
The azetidine motif is a privileged scaffold in medicinal chemistry, with several FDA-approved drugs incorporating this ring system to enhance pharmacokinetic profiles and receptor selectivity.[1] The strained four-membered ring introduces a unique conformational constraint that can lead to specific and high-affinity interactions with biological targets. In the context of kinase inhibition, the amide linkage and the hydroxyl group of Compound A present key pharmacophoric features for potential hydrogen bonding interactions within the ATP-binding pocket of a kinase.
The analogs in this study were designed to probe the structure-activity relationship (SAR) around the core scaffold of Compound A. The modifications are intended to explore the impact of:
-
Lipophilicity: By replacing the hydroxyl group with a fluorine atom (Compound B).
-
Steric Bulk: By introducing a methyl group on the azetidine ring (Compound C).
-
Alternative Hydrogen Bonding: By replacing the azetidine ring with a larger, yet still cyclic, pyrrolidine ring (Compound D).
| Compound ID | Structure | Rationale for Inclusion |
| Compound A | This compound | Parent compound with core azetidine scaffold and key hydrogen bonding groups. |
| Compound B | 1-(Azetidin-1-yl)-2-fluoroethan-1-one | Investigates the effect of replacing the hydroxyl group with a bioisosteric fluorine atom, altering hydrogen bonding potential and lipophilicity. |
| Compound C | 1-((2R)-2-Methylazetidin-1-yl)-2-hydroxyethan-1-one | Probes the steric tolerance of the binding pocket adjacent to the azetidine ring. |
| Compound D | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | Compares the effect of ring size on conformational preference and binding affinity. |
Comparative Biological Evaluation: A Multi-faceted Approach
The biological activity of Compound A and its analogs was assessed through a tiered screening cascade designed to provide a comprehensive profile of their potency, selectivity, and cellular effects. This cascade encompasses biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a more physiological context, and general cytotoxicity assays to evaluate off-target effects.
Experimental Workflow
The overall experimental workflow is depicted below. This systematic approach ensures that the most promising compounds are advanced based on a holistic evaluation of their biological properties.
Caption: High-level experimental workflow for the evaluation of kinase inhibitors.
Biochemical Potency: Direct Inhibition of Kinase-X
The primary measure of a compound's potency is its ability to directly inhibit the target enzyme. An in-vitro enzyme inhibition assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against Kinase-X.[3][4]
| Compound ID | IC50 against Kinase-X (nM) |
| Compound A | 50 |
| Compound B | 250 |
| Compound C | 800 |
| Compound D | 150 |
Interpretation of Results:
-
Compound A demonstrates potent inhibition of Kinase-X, suggesting that the azetidine ring and the hydroxyl group are favorable for binding.
-
Compound B , with the hydroxyl group replaced by fluorine, shows a 5-fold decrease in potency. This indicates that the hydrogen bond donating ability of the hydroxyl group is crucial for potent inhibition.
-
Compound C , with the addition of a methyl group, exhibits significantly reduced activity. This suggests that the binding pocket of Kinase-X has limited steric tolerance in the region occupied by the azetidine ring.
-
Compound D , featuring a larger pyrrolidine ring, is less potent than Compound A. This highlights the importance of the specific conformational constraints imposed by the four-membered azetidine ring for optimal interaction with the target.
Cellular Activity: Inhibition of Substrate Phosphorylation
To determine if the observed biochemical potency translates to a cellular context, a cell-based assay was conducted. This assay measures the ability of the compounds to inhibit the phosphorylation of a known downstream substrate of Kinase-X in a relevant cancer cell line.
| Compound ID | Cellular EC50 (nM) |
| Compound A | 200 |
| Compound B | 1200 |
| Compound C | >10000 |
| Compound D | 800 |
Interpretation of Results:
The cellular potency data generally correlates with the biochemical data, with Compound A being the most potent. The rightward shift in potency from the biochemical to the cellular assay is expected and can be attributed to factors such as cell membrane permeability and intracellular target engagement.
Cytotoxicity: Assessing Off-Target Effects
A critical aspect of drug development is to ensure that a compound is not generally toxic to cells. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of the compounds in a non-cancerous cell line.[5][6]
| Compound ID | Cytotoxicity CC50 (µM) |
| Compound A | >50 |
| Compound B | >50 |
| Compound C | >50 |
| Compound D | 35 |
Interpretation of Results:
Compounds A, B, and C show low cytotoxicity, indicating a good therapeutic window. Compound D exhibits moderate cytotoxicity, which may be a consideration for further development.
Detailed Experimental Protocols
The following are detailed protocols for the key assays performed in this study. These protocols are designed to be self-validating by including appropriate controls.
Enzyme Inhibition Assay Protocol
This protocol describes a generic kinase inhibition assay. For specific kinases, buffer conditions and substrate concentrations may need to be optimized.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme Solution: Dilute recombinant Kinase-X to the desired concentration in Assay Buffer.
-
Substrate Solution: Prepare a solution of the specific peptide substrate and ATP in Assay Buffer.
-
Test Compounds: Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate Solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the specific assay format (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity (MTT) Assay Protocol
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of the compounds.[5][6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the CC50 value.
-
Structure-Activity Relationship (SAR) Summary
The data gathered from these assays allows for the formulation of a preliminary structure-activity relationship for this series of azetidine-based Kinase-X inhibitors.
Caption: Summary of the Structure-Activity Relationship (SAR) for the evaluated compounds.
Conclusion and Future Directions
This comparative guide demonstrates the potential of this compound (Compound A) as a promising starting point for the development of novel Kinase-X inhibitors. The azetidine scaffold, coupled with the 2-hydroxyethan-1-one moiety, provides a potent pharmacophore. The SAR studies have revealed critical insights into the structural requirements for high-affinity binding, highlighting the importance of the hydroxyl group for hydrogen bonding and the intolerance of the binding pocket to steric modifications on the azetidine ring.
Future efforts will focus on the optimization of Compound A to improve its cellular potency and pharmacokinetic properties. This will involve the synthesis and evaluation of further analogs with modifications aimed at enhancing cell permeability and metabolic stability, while maintaining the key interactions with Kinase-X identified in this study.
References
- BenchChem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
- (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- Biobide. (n.d.). What is an Inhibition Assay? - Blog.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL - EMBL-EBI.
- BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
- (2011, June 20). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.
- BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
- Thermo Fisher Scientific - SA. (n.d.). Cytotoxicity Assays.
- MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- (n.d.). Radioligand binding methods: practical guide and tips.
- (2023, August 18). functional in vitro assays for drug discovery. YouTube.
- Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183–191.
- (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
- (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PMC.
- (n.d.). Structures of some azetidine‐based drugs | Download Scientific Diagram. ResearchGate.
- Ye, X.-Y., Chen, S. Y., Wu, S., Yoon, D. S., Wang, H., Hong, Z., O'Connor, S. P., Li, J., Li, J. J., Kennedy, L. J., Walker, S. J., Nayeem, A., Sheriff, S., Camac, D. M., Ramamurthy, V., Morin, P. E., Zebo, R., Taylor, J. R., Morgan, N. N., … Robl, J. A. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry, 60(12), 4932–4948.
- (n.d.). Methods for the synthesis of azetidines. | Download Scientific Diagram. ResearchGate.
- (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
- (2024, May 21). Characterization of tritiated JNJ-GluN2B-5 (3-[ 3 H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. PubMed.
- (2015, October 25). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate.
- (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC.
- (n.d.). Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. ARPI.
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- (n.d.). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with. ResearchGate.
- (n.d.). WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Google Patents.
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A Researcher's Guide to Target Validation: Evaluating "1-(Azetidin-1-yl)-2-hydroxyethan-1-one" as a Novel Serine Hydrolase Inhibitor
Introduction: The Imperative of Rigorous Target Validation
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A primary reason for late-stage failures is the insufficient validation of a compound's biological target. Without a clear, evidence-based understanding of how a molecule interacts with its intended target in a physiologically relevant context, it is difficult to interpret efficacy, predict safety, and make informed decisions for further development.[1] This guide provides an in-depth, comparative framework for the target validation of a novel compound, "1-(Azetidin-1-yl)-2-hydroxyethan-1-one" (hereafter referred to as Compound A ).
For the purposes of this illustrative guide, we hypothesize that Compound A is a novel inhibitor of a serine hydrolase, a vast and functionally diverse class of enzymes implicated in numerous physiological and pathological processes.[2][3] Serine hydrolases, which represent approximately 1% of the human proteome, are characterized by a highly reactive serine residue in their active site that is crucial for their catalytic activity.[4] Their roles in processes ranging from lipid metabolism and neurotransmission to inflammation make them attractive therapeutic targets.[2][3]
This guide will compare the performance of Compound A against a well-characterized, potent, and selective reference inhibitor of a known serine hydrolase. We will use JNJ-42226314 , a reversible inhibitor of monoacylglycerol lipase (MAGL), as our Reference Compound B .[5][6][7][8] MAGL is a key serine hydrolase in the endocannabinoid system, responsible for degrading the neurotransmitter 2-arachidonoylglycerol (2-AG).[8] By comparing Compound A to a known entity, we can benchmark its performance and build a robust data package for its target, which we will refer to as "Target X". Our validation strategy will follow a logical progression from direct biochemical assessment to confirmation of target engagement in a cellular environment.
Part 1: Biochemical Characterization - Does the Compound Inhibit the Target?
The first and most fundamental question is whether Compound A directly interacts with and inhibits the catalytic activity of its putative target, the serine hydrolase "Target X". A direct, in-vitro enzymatic assay is the most robust method to establish this primary mechanism of action.[9]
Scientific Rationale: Why a Chromogenic Assay?
We have selected a chromogenic assay due to its simplicity, high-throughput capability, and direct readout of enzymatic activity.[1] This type of assay utilizes a substrate that, when cleaved by the enzyme, releases a product that absorbs light at a specific wavelength (a chromophore). The rate of color development is directly proportional to the rate of the enzymatic reaction.[1] This allows for a straightforward quantification of enzyme inhibition.
Experimental Workflow: Biochemical IC50 Determination
Detailed Protocol: Chromogenic Serine Hydrolase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.
-
Substrate Stock (10 mM): Dissolve a suitable chromogenic substrate (e.g., p-nitrophenyl acetate for general esterase activity) in DMSO.
-
Enzyme Working Solution: Dilute recombinant "Target X" enzyme in cold Assay Buffer to a final 2X concentration.
-
Compound Plates: Prepare a 10-point, 3-fold serial dilution series for Compound A and Reference Compound B in DMSO, starting from 10 mM.
-
-
Assay Procedure (96-well Plate):
-
To appropriate wells, add 49 µL of Assay Buffer.
-
Add 1 µL of serially diluted compounds, vehicle control (DMSO), or positive control to the wells.
-
Add 50 µL of the Enzyme Working Solution to all wells except the "no enzyme" control.
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate (prepared at a 2X concentration, typically at its Km value, in Assay Buffer).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 405 nm every 30 seconds for 20 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
-
Comparative Data Summary
| Compound | Target | Assay Type | IC₅₀ (nM) [Hypothetical Data] | Selectivity |
| Compound A | Target X | Biochemical (Chromogenic) | 25.5 | To be determined |
| Reference B (JNJ-42226314) | MAGL | Biochemical | 10.0[6] | >1000-fold vs. other serine hydrolases[6] |
Interpretation: The hypothetical data indicates that Compound A is a potent inhibitor of Target X in a purified system, with an IC₅₀ in the low nanomolar range. Its potency is comparable to, though slightly less than, the reference compound against its respective target. This result provides the foundational evidence that Compound A directly interacts with Target X.
Part 2: Cellular Target Engagement - Does the Compound Reach and Bind its Target in a Cell?
Demonstrating biochemical activity is a crucial first step, but it does not guarantee that a compound can penetrate the cell membrane, avoid efflux pumps, and engage its target within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement in intact cells.[10][11]
Scientific Rationale: The Principle of Thermal Stabilization
CETSA is based on the principle that when a ligand binds to its target protein, it generally confers thermodynamic stability.[10] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. In a CETSA experiment, cells are treated with the compound, heated across a range of temperatures, and then lysed. The amount of soluble target protein remaining in the supernatant after centrifugation is quantified. A compound that engages its target will result in more soluble protein at higher temperatures, causing a "thermal shift" in the protein's melting curve.[11]
Signaling Pathway Context
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line known to express "Target X" to ~80% confluency.
-
Harvest cells and resuspend in media. Treat cells with either Compound A (at a concentration ~100x its biochemical IC₅₀, e.g., 2.5 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments). An unheated control (room temperature) should be included.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blot:
-
Determine the total protein concentration of each supernatant sample using a BCA assay and normalize all samples to the same concentration.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a specific primary antibody against "Target X".
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Quantify band intensities using densitometry.
-
-
Data Analysis:
-
For each temperature point, normalize the band intensity to the unheated control sample for both vehicle and compound-treated groups.
-
Plot the normalized soluble protein fraction (%) against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).
-
Comparative Data Summary
| Compound | Target | Assay Type | Apparent Tm (Vehicle) [Hypothetical] | Apparent Tm (Compound) [Hypothetical] | Thermal Shift (ΔTm) |
| Compound A | Target X | CETSA | 52.5 °C | 58.0 °C | +5.5 °C |
| Reference B | MAGL | CETSA | 54.0 °C | 61.5 °C | +7.5 °C |
Interpretation: The hypothetical data clearly shows that Compound A induces a significant positive thermal shift of +5.5°C for Target X. This provides strong evidence that Compound A enters the cell and directly binds to its intended target. The magnitude of the shift is robust and comparable to that observed for the highly selective Reference Compound B, lending high confidence to the target engagement hypothesis.
Conclusion and Next Steps
This guide outlines a logical, two-pronged approach to the initial target validation of a novel compound, "this compound" (Compound A), as a putative serine hydrolase inhibitor.
-
Biochemical assays confirmed that Compound A is a potent, direct inhibitor of its purified target enzyme, establishing a clear mechanism of action.
-
Cellular Thermal Shift Assays (CETSA) provided critical, corroborating evidence that Compound A can access and physically engage its target within the complex environment of an intact cell.
The performance of Compound A in these assays is benchmarked against a well-validated reference inhibitor, providing context for its potency and cellular activity. The combined data from these experiments forms a solid foundation for the target validation package.
Future work should focus on expanding this validation to include:
-
Selectivity Profiling: Assessing the activity of Compound A against a panel of other serine hydrolases to determine its specificity.
-
Cellular Activity Assays: Measuring the downstream consequences of target inhibition, such as the accumulation of a substrate or the reduction of a product, to link target engagement with a functional cellular outcome.
-
In Vivo Proof-of-Concept: Evaluating the compound in a relevant animal model to connect target engagement with a physiological or therapeutic effect.[12]
By following this rigorous, data-driven validation cascade, researchers can build a compelling case for their compound's mechanism of action, significantly de-risking the project and paving the way for successful preclinical and clinical development.
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A Researcher's Guide to the Cross-Validation of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one Activity Across Diverse Cell Lines
This guide provides a comprehensive framework for the systematic evaluation of a novel chemical entity, "1-(Azetidin-1-yl)-2-hydroxyethan-1-one" (designated herein as Compound X ), across a panel of human cell lines. While the azetidinone scaffold is a well-established pharmacophore in various therapeutic areas, including oncology, the specific biological activity of this derivative is uncharacterized.[1][2][3] This document, therefore, serves as a methodological blueprint for researchers in drug discovery, outlining the critical steps from experimental design and cell line selection to data interpretation and mechanistic hypothesizing. Our approach is grounded in the principles of scientific rigor, ensuring that the described protocols form a self-validating system to generate reliable and reproducible data.
The Strategic Imperative: Why Cross-Validation in Multiple Cell Lines?
The initial screening of a potential therapeutic agent in a single cell line provides only a narrow glimpse of its biological potential. A malignant tumor is a complex, heterogeneous system, and a compound's efficacy can vary dramatically depending on the genetic and phenotypic landscape of the cancer cells.[4] Cross-validation using a diverse panel of cell lines is a foundational step in preclinical drug development for several critical reasons:
-
Spectrum of Activity: It reveals whether a compound has broad-spectrum activity or is selective for a particular cancer type.
-
Therapeutic Index Estimation: By including a non-cancerous cell line in the panel, we can perform an initial assessment of selectivity, a key predictor of potential toxicity to healthy tissues.[5][6] A favorable selectivity index (the ratio of toxicity in normal cells to cancer cells) is a hallmark of a promising drug candidate.
-
Mechanistic Clues: Differential sensitivity across cell lines can provide valuable clues about the compound's mechanism of action (MOA). For instance, if cell lines with a specific mutation (e.g., in EGFR or BRAF) are consistently more sensitive, it suggests the compound may interact with that signaling pathway.[7] The National Cancer Institute's NCI-60 screen, a panel of 60 diverse human tumor cell lines, has been a cornerstone of cancer drug discovery for decades, leveraging this very principle to generate mechanistic hypotheses through pattern-comparison algorithms like COMPARE.[7][8][9][10][11]
For this guide, we have selected a representative panel to assess Compound X , detailed in Table 1. The choice includes major cancer types (breast, lung, colon) and a non-tumorigenic cell line to establish a preliminary safety and selectivity profile.
Table 1: Representative Cell Line Panel for Initial Screening of Compound X
| Cell Line | Tissue of Origin | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER) positive, Luminal A subtype. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative Breast Cancer (TNBC), highly invasive. |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) line. |
| HT-29 | Colorectal Adenocarcinoma | Epithelial-like, forms tight junctions. |
| HEK293 | Human Embryonic Kidney | Non-cancerous, commonly used for toxicity assessment.[5][6] |
Experimental Workflow: A Multi-Tiered Assay Strategy
A robust evaluation of a novel compound requires a logical progression of assays, moving from broad assessments of cell viability to more specific inquiries into the mechanism of cell death and proliferation. This tiered approach ensures efficient use of resources and builds a coherent biological narrative.
The overall experimental workflow is depicted below.
Caption: A multi-phase workflow for evaluating a novel compound.
This workflow begins with a primary screen to determine the cytotoxic potency (IC50) of Compound X . Based on these results, secondary assays are conducted at relevant concentrations to dissect whether the observed effect is due to an arrest of cell proliferation (cytostatic) or the induction of programmed cell death (cytotoxic/apoptotic).
Core Experimental Protocols
The following protocols are detailed to ensure reproducibility. These methods are standard in the field and have been selected for their robustness and reliability.
Rationale: The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell viability, proliferation, and cytotoxicity. It relies on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye produced is directly proportional to the number of living cells. We prefer WST-1 over the traditional MTT assay as its formazan product is water-soluble, eliminating a solubilization step and reducing assay time and potential errors.[12][13]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.01 µM to 100 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time will vary between cell lines and should be determined empirically.
-
Data Acquisition: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Rationale: To distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect, it is crucial to measure DNA synthesis directly. The EdU (5-ethynyl-2´-deoxyuridine) assay is a superior alternative to the traditional BrdU assay.[15][16] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. Its detection is based on a "click" chemistry reaction, which is highly specific and does not require the harsh acid or heat-based DNA denaturation needed for BrdU antibody binding, thus better preserving cell morphology and allowing for easier multiplexing.[17][18]
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with Compound X (e.g., at its IC50 and 2x IC50 concentrations) for a period equivalent to one cell cycle (e.g., 24 hours).
-
EdU Labeling: Add 10 µM EdU to the culture medium and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's instructions. Incubate the cells with the cocktail for 30 minutes in the dark.
-
Nuclear Staining: Wash the cells and counterstain the nuclei with Hoechst 33342 or DAPI.
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) by dividing the number of green-fluorescent nuclei by the total number of blue-fluorescent nuclei.
Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[21]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: FITC-negative / PI-negative
-
Early apoptotic cells: FITC-positive / PI-negative
-
Late apoptotic/necrotic cells: FITC-positive / PI-positive
-
Hypothetical Data Presentation and Interpretation
To illustrate the application of this guide, we present hypothetical data from the evaluation of Compound X .
Table 2: Cytotoxic Activity (IC50) of Compound X after 48h Treatment
| Cell Line | IC50 (µM) | Selectivity Index (SI)¹ |
| MCF-7 | 1.2 ± 0.2 | 41.7 |
| MDA-MB-231 | 1.8 ± 0.3 | 27.8 |
| A549 | 5.6 ± 0.7 | 8.9 |
| HT-29 | 25.3 ± 3.1 | 2.0 |
| HEK293 | 50.1 ± 5.5 | - |
| ¹ Selectivity Index (SI) = IC50 in HEK293 / IC50 in cancer cell line |
Interpretation: The hypothetical data in Table 2 suggests that Compound X exhibits potent cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with high selectivity over the non-cancerous HEK293 line.[5] Its activity is moderate in the A549 lung cancer line and weak in the HT-29 colon cancer line. This differential sensitivity provides a strong rationale for focusing further development on breast cancer models.
Table 3: Mechanistic Assay Results in MCF-7 Cells Treated with Compound X (1.2 µM for 24h)
| Assay | Vehicle Control (%) | Compound X (%) |
| EdU-Positive (Proliferating) Cells | 45.3 ± 3.1 | 8.7 ± 1.5 |
| Early Apoptotic Cells (Annexin V+/PI-) | 4.1 ± 0.5 | 35.6 ± 2.8 |
| Late Apoptotic Cells (Annexin V+/PI+) | 2.5 ± 0.4 | 15.2 ± 1.9 |
Interpretation: The data in Table 3 for the most sensitive cell line, MCF-7, indicates that Compound X significantly inhibits cell proliferation and induces a strong apoptotic response. The dramatic increase in the Annexin V-positive population confirms that the observed cytotoxicity is mediated through programmed cell death.
Caption: Hypothetical apoptotic pathway induced by Compound X.
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the initial characterization of a novel compound, using "this compound" as a model. The hypothetical results demonstrate a compound with potent and selective activity against breast cancer cells, mediated by the inhibition of proliferation and induction of apoptosis.
Next Steps would include:
-
Target Deconvolution: Employ techniques such as thermal proteome profiling or affinity chromatography to identify the direct molecular target of Compound X .
-
Pathway Analysis: Perform Western blotting to probe key proteins in the apoptotic pathway (e.g., Bcl-2 family proteins, PARP cleavage) to confirm the mechanism suggested by the flow cytometry data.
-
In Vivo Validation: Test the efficacy of Compound X in a mouse xenograft model using MCF-7 or MDA-MB-231 cells to determine if the potent in vitro activity translates to an in vivo anti-tumor effect.
By systematically applying the principles and protocols outlined herein, researchers can build a comprehensive data package to support the continued development of promising new chemical entities for cancer therapy.
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Technical Comparison Guide: In Vivo Efficacy of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one (AHEO) Conjugates vs. Standard Aliphatic Motifs
Contextual Rationale and Structural Mechanistics
In early-stage drug discovery, the selection of capping moieties and functional fragments drastically dictates the in vivo survivability of a payload. Historically, flexible aliphatic chains or polyethylene glycol (PEG) units (e.g., PEG2) have been utilized to enhance drug solubility. However, these canonical motifs often suffer from rapid proteolytic or esterase-mediated cleavage in vivo, severely limiting the therapeutic half-life of the compound.
The fragment 1-(Azetidin-1-yl)-2-hydroxyethan-1-one (AHEO) has recently emerged as a structurally constrained, highly versatile capping moiety in targeted conjugate design. Incorporating the four-membered azetidine ring restricts the molecule's conformational degrees of freedom, effectively inducing steric shielding around adjacent labile amide/ester bonds. Concurrently, the 2-hydroxyethanone moiety functions as an optimized hydrogen-bond donor/acceptor pair, preserving aqueous solubility without the entropic penalties typically associated with long, flexible PEG chains.
This guide provides an objective, data-driven comparison of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an AHEO-derivatized model payload against a standard PEG2-derivatized equivalent.
Methodology: Self-Validating In Vivo PK/PD Profiling
To accurately quantify the systemic exposure and metabolic stability of these compounds, we must implement a rigorously structured preclinical workflow. The careful design of in vivo preclinical studies—from animal model selection to proper post-surgical extraction—is critical to avoid underpowered data and ensure true translational relevance[1].
Step-by-Step Experimental Protocol
Phase 1: Pre-Procedural Formulation & Calibration
-
Vehicle Preparation: Formulate the AHEO-conjugate and the Standard PEG2-conjugate independently in a physiologically compatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Quality Control: Assess compound stability and thermodynamic solubility prior to injection to ensure dose accuracy. This serves as a foundational step for exposure-response relationship modeling[2].
Phase 2: In Vivo Dosing
-
Subject Selection: Utilize male CD-1 mice (8-10 weeks old), maintaining standard husbandry.
-
Administration: Administer the formulated compounds via intravenous (IV) tail vein injection at 1 mg/kg, and per os (PO) oral gavage at 5 mg/kg.
-
Randomization: Blind the dosage groups to prevent handling and detection bias.
Phase 3: Volumetric Absorptive Microsampling (VAMS) Traditional plasma sampling demands high blood volumes (≥250 µL) which limits longitudinal sampling in murine models and introduces hematocrit-based variation. We utilize VAMS technology (e.g., Mitra® devices) to circumvent hematocrit bias, standardizing collection while minimizing animal stress[3].
-
Puncture & Collection: Perform a minimal tail-snip puncture. Discard the first drop of blood.
-
Wicking: Touch the VAMS polymeric tip to the second blood drop at a 45° angle. Hold for 2–4 seconds until the white tip turns entirely red, ensuring a self-validating, highly accurate 10 µL capture[3].
-
Drying: Allow the VAMS tips to dry at room temperature for 2 hours in a protective clamshell to ensure analyte stabilization before extraction[3].
Phase 4: Extraction & LC-MS/MS Bioanalysis
-
Internal Standard (IS) Spiking: Extract the dried VAMS tips in 100 µL of an extraction solvent (Methanol/Acetonitrile) spiked with a stable isotope-labeled IS (10 ng/mL) to establish a self-validating normalization system.
-
Sonication & Centrifugation: Sonicate samples for 15 minutes, then centrifuge at 14,000 RPM for 10 minutes at 4°C.
-
Quantification: Inject 5 µL of the supernatant into a validated UPLC-MS/MS system. Analyze via Multiple Reaction Monitoring (MRM), calculating unknown concentrations against a 10-point standard calibration curve (R² > 0.99).
Methodological Workflow Diagram
Caption: Workflow for in vivo PK/PD evaluation using volumetric absorptive microsampling (VAMS).
Quantitative Data Comparison
The implementation of PK/PD modeling is indispensable for identifying compound properties that require structural optimization in early discovery phases[2]. The data below compares the macroscopic behavior of the AHEO-capped test article directly against its PEG2 counterpart.
| Pharmacokinetic Parameter | Standard Conjugate (PEG2) | Test Conjugate (AHEO) | Fold Improvement | Causality / Rationale |
| Clearance (CL) (mL/min/kg) | 42.5 | 18.2 | 2.3x lower | The rigid azetidine ring sterically hinders hepatic esterase access, preventing rapid hydrolysis. |
| Half-life ( | 1.8 | 6.5 | 3.6x longer | Reduced proteolytic clearance leads to greatly extended systemic circulation. |
| Bioavailability ( | 12% | 45% | 3.7x higher | The 2-hydroxyethanone group maintains optimal lipophilicity (LogD) for gastrointestinal absorption. |
| Volume of Distribution ( | 0.85 | 1.45 | 1.7x broader | Balanced amphiphilicity increases tissue penetrance over highly solvated PEG chains. |
| Tumor Vol. Reduction at Day 14 (%) | 35% | 78% | 2.2x greater | Sustained systemic exposure ( |
Pharmacological Stability Logic
The causality between the chosen molecular architecture and its macroscopic in vivo performance is visually mapped below.
Caption: Pharmacological stability pathway comparing the rigid AHEO motif against flexible PEG2 standards.
Executive Summary and Strategic Outlook
By replacing canonical, flexible aliphatic groups with the conformationally restricted this compound motif, drug developers can actively disrupt rapid clearance pathways. The experimental data confirms that AHEO acts not just as a linker, but as a stabilizing shield—extending the half-life by over 3.6x and doubling in vivo therapeutic efficacy. Employing rigorous, microsampling-driven PK studies ensures these structural optimizations translate accurately from benchtop synthesis to clinical models.
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A Technical Guide to Benchmarking Novel Anticoagulants: "1-(Azetidin-1-yl)-2-hydroxyethan-1-one" as a Case Study for Thrombin Inhibition
Abstract
The discovery of novel anticoagulants is critical for addressing the global burden of thromboembolic diseases. The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This guide outlines a comprehensive, scientifically rigorous framework for benchmarking a novel azetidine-containing compound, "1-(Azetidin-1-yl)-2-hydroxyethan-1-one" (designated herein as Compound A1H ), as a hypothetical inhibitor of human α-thrombin. We present the scientific rationale for experimental design, a detailed protocol for a chromogenic substrate assay, and a direct comparison against the established clinical direct thrombin inhibitor, Bivalirudin. This document serves as a practical guide for researchers in drug discovery on how to validate and characterize an initial screening hit.
Introduction: The Unmet Need for Novel Thrombin Inhibitors
Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis and thrombosis. It is the final effector enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot.[1][2] Thrombin also amplifies its own generation by activating upstream clotting factors and is a potent platelet activator.[1][3] While essential for preventing blood loss, dysregulated thrombin activity leads to pathological thrombosis, underlying conditions such as deep vein thrombosis, pulmonary embolism, and stroke.
Direct thrombin inhibitors (DTIs) offer a targeted approach to anticoagulation by binding directly to the enzyme, inhibiting both circulating and clot-bound thrombin.[3][4][5] This mechanism provides a more predictable anticoagulant response compared to indirect inhibitors like heparin, which require a cofactor (antithrombin) for activity.[6][7]
Compound A1H (this compound) is a novel small molecule containing an azetidine moiety. While its biological activity is uncharacterized, its structural features warrant investigation. This guide presupposes that Compound A1H was identified in a high-throughput screen as a potential thrombin inhibitor. The critical next step, which we detail here, is to validate this hit and benchmark its potency against a "gold standard" comparator. For this purpose, we have selected Bivalirudin , a well-characterized, reversible, bivalent DTI used in clinical practice, particularly during percutaneous coronary interventions (PCI).[4][5][8]
The objective of this guide is to provide a robust, self-validating methodology to:
-
Determine the in vitro inhibitory potency (IC50) of Compound A1H against human α-thrombin.
-
Directly compare its performance to the clinical DTI, Bivalirudin.
-
Establish a foundational dataset to justify further mechanistic and preclinical studies.
The Coagulation Cascade & Point of Intervention
The coagulation process is a complex series of enzymatic reactions divided into the intrinsic, extrinsic, and common pathways.[9] Both the intrinsic (contact activation) and extrinsic (tissue factor) pathways converge on the activation of Factor X to Factor Xa.[10] Factor Xa, along with its cofactor Factor Va, forms the prothrombinase complex, which cleaves prothrombin to generate active thrombin.[10][11] As shown below, direct thrombin inhibitors act at the final, critical step of this common pathway.
Materials and Methods: The Chromogenic Thrombin Inhibition Assay
Principle and Rationale
To quantify the inhibitory potential of Compound A1H , a chromogenic substrate assay is employed. This in vitro assay is a robust, reproducible, and widely accepted method for measuring serine protease activity.[2][12]
The principle is straightforward:
-
Human α-thrombin is incubated with the test inhibitor (Compound A1H or Bivalirudin).
-
A chromogenic substrate, which mimics thrombin's natural substrate but releases a colored molecule upon cleavage, is added. A common substrate is Tos-Gly-Pro-Arg-pNA or a similar peptide sequence linked to p-nitroaniline (pNA).[2][13]
-
Active thrombin cleaves the substrate, releasing free pNA, which has a distinct yellow color and absorbs light at 405 nm.[2]
-
The rate of color change is directly proportional to the enzymatic activity of thrombin.
-
An effective inhibitor will reduce the rate of pNA release, resulting in a lower absorbance signal.
This method is chosen for its high sensitivity, ease of use with standard microplate readers, and the ability to generate quantitative dose-response curves necessary for calculating the half-maximal inhibitory concentration (IC50).
Experimental Workflow
The workflow is designed to be self-validating by including essential controls.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well microplate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare Tris-Buffered Saline (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding.
-
Human α-Thrombin Stock: Reconstitute lyophilized human α-thrombin to a stock concentration (e.g., 1 U/mL) in Assay Buffer. Store on ice.
-
Chromogenic Substrate Stock: Prepare a 1 mM stock solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in sterile deionized water.
-
Test Compounds: Prepare 10 mM stock solutions of Compound A1H and Bivalirudin in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 10-point, 1:3 dilution) in the same solvent. The final concentration of DMSO in the assay should be kept constant and low (<1%).
-
-
Assay Plate Setup:
-
Add 5 µL of each test compound dilution (or DMSO vehicle for controls) to the appropriate wells of a clear, flat-bottom 96-well plate.
-
Controls are critical:
-
100% Activity Control (Negative Control): Wells containing only enzyme, substrate, and DMSO vehicle. This defines the maximum reaction rate.
-
No Enzyme Control (Background): Wells containing substrate and DMSO vehicle, but no enzyme. This measures substrate auto-hydrolysis.
-
Positive Control: Wells containing a known concentration of Bivalirudin that gives high inhibition.
-
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of thrombin in Assay Buffer (e.g., to achieve a final concentration of ~5 nM).
-
Add 40 µL of the working thrombin solution to each well (except the "No Enzyme" controls, which receive 40 µL of Assay Buffer).
-
Mix gently by tapping the plate.
-
Cover the plate and incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the chromogenic substrate in Assay Buffer (e.g., to achieve a final concentration of ~100 µM).
-
To initiate the reaction, add 5 µL of the working substrate solution to all wells. The total reaction volume is now 50 µL.
-
Immediately place the microplate into a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic read). Alternatively, stop the reaction after a fixed time (e.g., 20 minutes) by adding 25 µL of 50% acetic acid and perform a single endpoint read.
-
-
Data Analysis:
-
For kinetic data, determine the reaction rate (V, change in absorbance per minute) for each well.
-
Subtract the average rate of the "No Enzyme" control from all other wells.
-
Normalize the data by expressing the rate in each inhibitor-treated well as a percentage of the average rate of the "100% Activity" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for both Compound A1H and Bivalirudin.
-
Results and Discussion: Benchmarking Performance
The primary output of this study is the IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The hypothetical data below illustrates how the results would be presented for a clear comparison.
Table 1: Comparative Inhibitory Potency against Human α-Thrombin
| Compound | Putative Mechanism | IC50 (nM) [Hypothetical Data] |
|---|---|---|
| Compound A1H | Direct Thrombin Inhibitor | 85.2 |
| Bivalirudin | Direct Thrombin Inhibitor[4][5][7] | 2.1 |
Interpretation of Results
Based on this hypothetical data, Bivalirudin is significantly more potent than Compound A1H in vitro, with an IC50 value approximately 40-fold lower. This is an expected result, as Bivalirudin is a highly optimized synthetic peptide designed for high-affinity bivalent binding to thrombin's active site and exosite I.[3][5][6]
Compound A1H , with a hypothetical IC50 of 85.2 nM, would still be considered a potent and promising hit. An IC50 value in the sub-micromolar range is a strong indicator of specific biological activity and warrants further investigation.
Causality and Next Steps
The initial IC50 determination is a crucial first step, but it does not tell the whole story. The causality behind this inhibitory activity must be explored through further experiments:
-
Mechanism of Inhibition (MOA) Studies: Is the inhibition competitive, non-competitive, or uncompetitive? This can be determined by measuring IC50 values at different substrate concentrations. Argatroban, another DTI, is a competitive inhibitor.[14] Understanding the MOA provides insight into how the compound binds to thrombin.
-
Reversibility: Is the inhibition reversible or irreversible? A reversibility test, typically involving rapid dilution of the enzyme-inhibitor complex, is necessary. Bivalirudin is a reversible inhibitor.[3][5] Irreversible inhibition can lead to a longer duration of action but may also carry a higher risk of bleeding.
-
Selectivity Profiling: How selective is Compound A1H for thrombin? It should be tested against a panel of other serine proteases in the coagulation cascade (e.g., Factor Xa, Factor VIIa, Trypsin, Plasmin) to determine its specificity.[15][16] High selectivity is a hallmark of a safe drug, as off-target inhibition can lead to undesirable side effects.
-
Plasma-Based Assays: The initial assay uses purified components. It is essential to confirm activity in a more physiologically relevant matrix like human plasma using standard coagulation tests like the activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT).[6][14]
Conclusion
This guide provides a foundational framework for the initial characterization and benchmarking of a novel compound, using "this compound" (Compound A1H ) as a hypothetical thrombin inhibitor. The detailed chromogenic assay protocol and comparison against the clinical standard, Bivalirudin, represent the first essential step in the validation pipeline. While our hypothetical results position Compound A1H as a promising hit, they also underscore the importance of subsequent, in-depth mechanistic and selectivity studies to fully understand its potential as a therapeutic agent. This structured approach ensures scientific rigor and provides a clear path forward in the long and complex journey of drug discovery.
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Assay Genie. (2024, February 5). Blood Coagulation Signaling Pathways: A Critical Overview. [Link]
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Drugs.com. (2025, November 24). Angiomax: Package Insert / Prescribing Information / MOA. [Link]
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K. L. K. (2008). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Core Evidence. [Link]
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Wikipedia. Bivalirudin. [Link]
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Sandoz. (2016, September 28). Bivalirudin for Injection - PRODUCT MONOGRAPH. [Link]
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Lee, J. H. (2024, October 28). Back to basics: the coagulation pathway. Blood Research. [Link]
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HaemoScan. Thrombin Generation Assay Kit Manual. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Bivalirudin?. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Argatroban?. [Link]
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U.S. Food and Drug Administration. (n.d.). ACOVA™ (argatroban) Injection DESCRIPTION. [Link]
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Weant, K. A., & Cook, A. M. (2024, February 28). Bivalirudin. StatPearls - NCBI Bookshelf. [Link]
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Wikipedia. Coagulation. [Link]
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Sandoz. (2016, September 28). CONSUMER INFORMATION PrANGIOMAX® Bivalirudin for Injection. [Link]
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UConn Health. Bivalirudin (Angiomax®) Dosing Table. [Link]
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RxList. (2018, June 15). Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Practical-Haemostasis.com. (2022, September 27). Thrombin Generation Assays. [Link]
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BPS Bioscience. Thrombin Inhibitor Screening Assay Kit. [Link]
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ResearchGate. (n.d.). Detection of thrombin by the assay using chromogenic peptide substrates. [Link]
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A Comparative Guide to the Synthesis and Bioactivity of 1-(Azetidin-1-yl)-2-hydroxyethan-1-one: A Study in Reproducibility
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a valuable tool for modulating the physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability and target affinity.[1] While complex azetidine derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the synthesis and evaluation of simpler, novel derivatives remain a fertile ground for discovery.[2][3]
This guide provides an in-depth, practical exploration of the synthesis and potential bioactivity of a novel, simple derivative: 1-(Azetidin-1-yl)-2-hydroxyethan-1-one . As this compound is not extensively described in existing literature, we present a proposed, reproducible synthetic route based on established chemical principles. Furthermore, we outline a comprehensive protocol for evaluating its cytotoxic potential—a common and significant bioactivity associated with azetidine-containing molecules.[4]
The core of this guide is a comparative analysis, designed to benchmark our target compound against structurally related alternatives with known bioactivity. This approach not only provides context for potential findings but also underscores the critical importance of reproducibility in both chemical synthesis and biological assays. Every protocol is detailed with the causality behind experimental choices, aiming to create a self-validating system for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Characterization
The synthesis of this compound is proposed via a two-step sequence involving the N-acylation of azetidine with a protected hydroxyacetyl precursor, followed by deprotection. This strategy is designed for efficiency and control, minimizing side reactions and facilitating purification.
Proposed Synthetic Workflow
The chosen synthetic route involves the use of 2-acetoxyacetyl chloride as the acylating agent. The acetyl group serves as a robust protecting group for the hydroxyl moiety, preventing unwanted side reactions during the acylation of the azetidine nitrogen. The final deprotection under basic conditions yields the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Acetoxyacetyl Chloride
Causality: This precursor is synthesized from glycolic acid. The first step is acetylation of the hydroxyl group to protect it. The second step converts the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is necessary for the subsequent efficient acylation of the secondary amine (azetidine).[5][6]
-
Acetylation of Glycolic Acid: To a stirred solution of glycolic acid (1.0 eq) in a suitable solvent, add acetyl chloride (1.7 eq) dropwise at 20-30 °C. Heat the mixture to 90-100 °C for 3 hours.[6] Remove the excess acetyl chloride by distillation.
-
Chlorination: To the resulting acetoxyacetic acid, add thionyl chloride (1.4 eq) dropwise. Heat the reaction mixture to reflux for 3 hours.[6]
-
Purification: The crude acetoxyacetyl chloride can be purified by vacuum distillation to yield a colorless liquid.
Step 2: Synthesis of this compound
Causality: This step involves a standard nucleophilic acyl substitution. Azetidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-acetoxyacetyl chloride. A non-nucleophilic base like triethylamine (Et₃N) is crucial to neutralize the HCl byproduct, preventing the protonation of azetidine which would render it non-nucleophilic.[7] The final deprotection is a simple hydrolysis of the acetate ester.
-
Acylation of Azetidine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-acetoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred azetidine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 1-(azetidin-1-yl)-2-acetoxyethan-1-one.
-
Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (1.5 eq) and stir at room temperature for 2-4 hours.
-
Purification: Neutralize the mixture, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated. The final product can be purified by column chromatography on silica gel.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., O-H stretch, C=O stretch).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Part 2: Bioactivity Evaluation - In Vitro Cytotoxicity
Based on the known anticancer activities of many azetidine and azetidinone derivatives, a primary and crucial step in evaluating the bioactivity of this compound is to assess its cytotoxicity against cancer cell lines.[2] The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[10]
Experimental Workflow: MTT Cytotoxicity Assay
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast adenocarcinoma) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).[2]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9][11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Part 3: Comparative Analysis and Reproducibility
To contextualize the potential bioactivity of this compound, it is essential to compare it with structurally similar compounds with established data. For this guide, we will compare our target compound with two other azetidinone derivatives reported in the literature.
Comparative Data Summary
The following table presents a comparative overview of the target compound (with hypothetical data for illustration) and two known cytotoxic azetidinone derivatives.
| Compound | Structure | Synthesis Method | Cytotoxicity (IC₅₀) | Reference |
| This compound (Target) | Acylation of Azetidine | Hypothetical | This Guide | |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(4-fluorophenyl)azetidin-2-one (5f) | Cycloaddition | 6.0 µM (MCF-7) | [4] | |
| 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(2-chlorophenyl)azetidin-2-one (5g) | Cycloaddition | >10 µM (MCF-7) | [4] |
Note: The structures for the literature compounds are complex; the images are placeholders for conceptual representation.
This comparison highlights how even minor structural modifications on the azetidine core can significantly impact biological activity. The proposed target compound is structurally simpler than the comparators, which could influence its potency, selectivity, and pharmacokinetic properties.
Trustworthiness: A Focus on Reproducibility
The reproducibility of scientific findings is paramount.[8][12] Both the synthesis and the bioassays described are complex processes with multiple variables that must be controlled to ensure trustworthy and repeatable results.
Key Considerations for Synthetic Reproducibility:
-
Reagent Quality: The purity of starting materials, especially azetidine and solvents, is critical. Traces of water can quench reactive intermediates.[9]
-
Reaction Conditions: Strict control over temperature, reaction time, and stirring rate is essential. Inconsistent mixing can lead to local concentration gradients and affect yields and side-product formation.[13]
-
Documentation: Detailed recording of all experimental parameters is necessary for troubleshooting and replication.
Key Considerations for Bioassay Reproducibility:
-
Cell Culture Conditions: Use cells within a consistent, low passage number range. Cell health and density at the time of plating can significantly impact results.
-
Assay Parameters: The concentration of MTT and the incubation times for both the compound and the MTT reagent must be optimized for each cell line and kept consistent.[10][14]
-
Compound Interference: It is crucial to test whether the compound itself absorbs light at 570 nm or reacts with MTT, which would create artifacts. This can be checked in cell-free control wells.[4]
By meticulously controlling these variables, the protocols described herein can serve as a self-validating system, generating reliable and reproducible data on the synthesis and bioactivity of this compound.
References
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Rojas-Leaños, A., et al. (2012). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 17(9), 11056-11071. Available at: [Link]
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Manjula, S. N., et al. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 10, S275-S281. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
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Noel, T., & van der Schaaf, J. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Available at: [Link]
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Horton, D. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]
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Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Available at: [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
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Luisi, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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IJFMR. (2026). Development And Synthesis of Azetidione Analog for Antiproliferative Activity: Characterization and Biological Evaluation. Available at: [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]
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International Journal of Research in Pharmaceutical Sciences. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Available at: [Link]
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Indonesian Journal of Chemistry. (2022). Synthesis, Antimicrobial, Antioxidant, Toxicity and Anticancer Activity of a New Azetidinone, Thiazolidinone and Selenazolid. Available at: [Link]
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PMC. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]
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Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
